3-Hydroxy-2-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540687 | |
| Record name | 3-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-28-0 | |
| Record name | 3-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Hydroxy-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Hydroxy-2-methoxybenzoic acid. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical sciences. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Detailed experimental methodologies are provided for key analytical procedures.
Core Physicochemical Properties
This compound, a substituted benzoic acid derivative, possesses a unique combination of functional groups that dictate its chemical behavior and potential applications. A summary of its core properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.147 g/mol | [1] |
| Boiling Point | 346.1 ± 27.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1] |
| pKa | Not available | |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 146.0 ± 17.2 °C | [1] |
| LogP | 0.89 | [1] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |
Spectroscopic Data
Note: The following spectral data are for isomeric compounds and should be used as a reference for the anticipated spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR data for the isomeric 3-hydroxybenzoic acid in DMSO-d₆ shows characteristic aromatic proton signals between 7.0 and 7.5 ppm, a phenolic hydroxyl proton signal, and a carboxylic acid proton signal.[2] For this compound, one would expect to see an additional singlet corresponding to the methoxy group protons, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: Predicted ¹³C NMR data for 3-hydroxybenzoic acid indicates signals for the carboxyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group. For this compound, an additional signal for the methoxy carbon would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 3-hydroxy-4-methoxybenzoic acid, shows characteristic absorption bands.[3] For this compound, the following characteristic peaks can be anticipated:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A sharp O-H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid group around 1680-1710 cm⁻¹.
-
C-O stretching bands for the methoxy and hydroxyl groups in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum of the isomeric 3-methoxybenzoic acid shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168. Fragmentation patterns would likely involve the loss of water (H₂O), a methoxy group (•OCH₃), and a carboxyl group (•COOH).
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization for this compound.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from the synthesis of related compounds starting from guaiacol (2-methoxyphenol).[5]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
Guaiacol
-
Carbon dioxide (CO₂)
-
Strong base (e.g., sodium hydroxide)
-
Hydrochloric acid (for acidification)
-
Appropriate solvent (e.g., a high-boiling point solvent)
-
High-pressure reactor
Procedure:
-
Dissolve guaiacol in a suitable solvent with a strong base in a high-pressure reactor.
-
Pressurize the reactor with carbon dioxide gas.
-
Heat the mixture to the required temperature and maintain for several hours.
-
Cool the reaction mixture and release the pressure.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Filter, wash, and recrystallize the crude this compound from a suitable solvent to obtain the pure compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Workflow for Melting Point Determination:
Figure 2: Workflow for melting point determination.
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded as the melting range.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Workflow for pKa Determination:
Figure 3: Workflow for pKa determination by potentiometric titration.
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The data of pH versus the volume of base added is plotted to generate a titration curve.
-
The equivalence point of the titration is determined from the inflection point of the curve.
-
The pKa is determined as the pH at the half-equivalence point.
Logical Relationships of Basic Properties
The fundamental properties of this compound are interconnected and influence its behavior in various systems.
Figure 4: Interrelationships of the basic properties of this compound.
References
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is a phenolic compound that has garnered interest within the scientific community. As a derivative of benzoic acid, it belongs to a class of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of 2-hydroxy-3-methoxybenzoic acid, detailed methodologies for its extraction and analysis, and an exploration of its known biological functions, with a particular focus on its role in cell signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 2-Hydroxy-3-methoxybenzoic Acid
2-Hydroxy-3-methoxybenzoic acid has been identified in a variety of plant species. The primary documented natural sources are outlined below. It is important to note that while the presence of this compound has been confirmed in these sources, quantitative data regarding its concentration is limited in publicly available literature.
| Natural Source | Family | Common Name | Plant Part |
| Amomum xanthioides | Zingiberaceae | - | Not Specified |
| Betula pendula | Betulaceae | Silver Birch | Bark[1] |
| Colchicum decaisnei | Colchicaceae | - | Not Specified[1] |
| Oenothera biennis | Onagraceae | Evening Primrose | Not Specified |
| Salvia divaricata | Lamiaceae | - | Not Specified[1] |
Quantitative Data:
For comparative purposes, the following table presents quantitative data for a structurally similar isomer, 2-hydroxy-4-methoxybenzoic acid , found in the seeds of Oenothera biennis (Evening Primrose). It is crucial to recognize that this is a different compound, and its concentration does not directly reflect the concentration of 2-hydroxy-3-methoxybenzoic acid.
| Compound | Natural Source | Plant Part | Concentration (mg/kg of seed) |
| 2-Hydroxy-4-methoxybenzoic acid | Oenothera biennis | Seeds | 7.35 ± 0.41 |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of 2-hydroxy-3-methoxybenzoic acid from plant materials. These protocols are adapted from established methods for similar phenolic acids.
Protocol 1: Extraction of 2-Hydroxy-3-methoxybenzoic Acid from Plant Material
This protocol outlines a general procedure for the extraction of 2-hydroxy-3-methoxybenzoic acid from dried and powdered plant material.
1. Materials and Reagents:
- Dried and finely powdered plant material
- Methanol (HPLC grade)
- Deionized water
- Formic acid (analytical grade)
- Extraction solvent: Methanol/Water (80:20, v/v) with 0.1% formic acid
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Filter paper (Whatman No. 1 or equivalent)
2. Extraction Procedure:
- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of the extraction solvent to the flask.
- Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.
- Filter the mixture through filter paper to separate the extract from the solid plant residue.
- Collect the filtrate (extract).
- Repeat the extraction process on the plant residue two more times with fresh extraction solvent to ensure maximum recovery.
- Combine all the filtrates.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
- Store the crude extract at -20°C until further purification and analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a reversed-phase HPLC method suitable for the quantification of 2-hydroxy-3-methoxybenzoic acid.
1. Instrumentation and Conditions:
- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in deionized water.
- Mobile Phase B: Methanol.
- Gradient Elution:
- 0-5 min: 10% B
- 5-20 min: 10% to 50% B
- 20-25 min: 50% to 90% B
- 25-30 min: 90% to 10% B
- 30-35 min: 10% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm (or the determined λmax of the standard).
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh 10 mg of 2-hydroxy-3-methoxybenzoic acid standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
- Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase to a concentration estimated to be within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Quantification:
- Inject the calibration standards and the prepared sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Determine the concentration of 2-hydroxy-3-methoxybenzoic acid in the sample by comparing its peak area to the calibration curve.
Biological Activity and Signaling Pathways
2-Hydroxy-3-methoxybenzoic acid has been shown to possess anti-allergic inflammatory properties by modulating the FcεRI signaling pathway in mast cells.
Modulation of the FcεRI Signaling Pathway
The high-affinity IgE receptor, FcεRI, plays a central role in the initiation of allergic reactions. When an allergen cross-links IgE antibodies bound to FcεRI on the surface of mast cells, it triggers a signaling cascade leading to the release of inflammatory mediators such as histamine and cytokines.
2-Hydroxy-3-methoxybenzoic acid has been found to suppress this mast cell-mediated allergic inflammatory response. It achieves this by inhibiting key downstream signaling molecules in the FcεRI pathway. Specifically, it has been shown to suppress the phosphorylation of Lyn and Syk, two critical protein tyrosine kinases that are activated upon FcεRI aggregation. The inhibition of Lyn and Syk phosphorylation subsequently prevents the activation of downstream effectors, including Akt. This ultimately leads to a reduction in the nuclear translocation of the transcription factor NF-κB, which is responsible for the expression of pro-inflammatory cytokines like TNF-α and IL-4.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the extraction and analysis of 2-hydroxy-3-methoxybenzoic acid.
FcεRI Signaling Pathway Modulation
Caption: Inhibition of the FcεRI signaling pathway by 2-hydroxy-3-methoxybenzoic acid.
References
o-Vanillic acid discovery and history
An In-depth Technical Guide on the Discovery and History of o-Vanillic Acid
Introduction
ortho-Vanillic acid, systematically known as 2-hydroxy-3-methoxybenzoic acid, is a phenolic acid and a structural isomer of the more common vanillic acid. While vanillic acid has been extensively studied due to its relation to vanillin, a primary component of vanilla flavoring, the history of o-vanillic acid is more niche, closely tied to the discovery of its aldehyde precursor, ortho-vanillin. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of o-vanillic acid, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The history of o-vanillic acid is intrinsically linked to the pioneering work on vanillin and its isomers in the late 19th century. While vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla extract in 1858 by Nicolas-Theodore Gobley and its structure elucidated and synthesized by Ferdinand Tiemann and Wilhelm Haarmann in 1874, the exploration of its isomers followed shortly after.[1][2]
The key breakthrough for the eventual synthesis of o-vanillic acid was the first isolation of its direct precursor, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) , in 1876 by the renowned German chemist Ferdinand Tiemann .[3] Tiemann, along with Karl Reimer, developed the Reimer-Tiemann reaction, a method to ortho-formylate phenols, which was instrumental in the synthesis of various aromatic aldehydes.[1][3] The synthesis of vanillin from guaiacol in 1876 by Karl Reimer further opened avenues for the creation of its isomers.[1][2]
While a specific "discovery" event for o-vanillic acid is not prominently documented as a singular breakthrough, its synthesis was a logical and subsequent step following the isolation and characterization of o-vanillin. The oxidation of an aldehyde functional group to a carboxylic acid was a well-established chemical transformation at the time. A patent filed much later explicitly describes the production of vanillic acid and its related acids, including the acid derived from ortho-vanillin, through oxidation. This indicates that the conversion of o-vanillin to o-vanillic acid was a known and practiced chemical process.
Chemical Synthesis
The primary historical and laboratory-scale synthesis of o-vanillic acid involves the oxidation of o-vanillin.
Experimental Protocol: Oxidation of ortho-Vanillin to ortho-Vanillic Acid
This protocol is based on established methods for the oxidation of aromatic aldehydes, such as the oxidation of vanillin to vanillic acid, which would have been available to 19th-century chemists. A common method involves the use of a mild oxidizing agent like silver oxide.
Materials:
-
ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Deionized water
-
Filter paper and funnel (e.g., Büchner funnel)
-
Beakers and flasks
-
Stirring apparatus
-
Heating apparatus (e.g., water bath)
Procedure:
-
Preparation of Silver Oxide (Tollens' Reagent): In a beaker, dissolve silver nitrate in deionized water. In a separate beaker, prepare a solution of sodium hydroxide. While stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown precipitate of silver oxide (Ag₂O) will form.
-
Washing the Precipitate: Filter the silver oxide precipitate and wash it thoroughly with deionized water to remove any soluble impurities.
-
Oxidation Reaction: Transfer the freshly prepared silver oxide to a flask containing a solution of sodium hydroxide in water. Add ortho-vanillin to this suspension.
-
Heating: Gently heat the mixture in a water bath with continuous stirring. The reaction progress can be monitored by the change in the appearance of the solid from brown silver oxide to gray metallic silver.
-
Filtration: Once the reaction is complete, filter the hot solution to remove the precipitated metallic silver and any unreacted silver oxide.
-
Acidification and Precipitation: Cool the filtrate and then acidify it with hydrochloric acid or sulfuric acid. ortho-Vanillic acid, being less soluble in acidic aqueous solution, will precipitate out.
-
Isolation and Purification: Collect the precipitated o-vanillic acid by filtration, wash with a small amount of cold water, and then dry. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.
Quantitative Data
The following table summarizes the key quantitative data for o-vanillic acid.
| Property | Value |
| IUPAC Name | 2-hydroxy-3-methoxybenzoic acid |
| Synonyms | 3-Methoxysalicylic acid, o-Vanillic acid |
| CAS Number | 877-22-5 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Melting Point | 147-150 °C |
| Appearance | Solid |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the historical timeline of the discovery of vanillin and its isomers, and the synthetic pathway from o-vanillin to o-vanillic acid.
Caption: Historical timeline of the discovery of vanillin and the subsequent isolation of o-vanillin, which enabled the synthesis of o-vanillic acid.
Caption: Synthetic pathway for the preparation of o-vanillic acid from its precursor, o-vanillin, through an oxidation reaction.
References
An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxy-2-methoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds. This document details established methodologies, providing experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound, a substituted benzoic acid derivative, is of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The strategic placement of the hydroxyl and methoxy groups on the aromatic ring allows for diverse functionalization and interaction with biological targets. This guide explores the most practical and efficient synthetic routes to this important intermediate.
Synthesis Pathways
Two primary synthetic strategies have been identified as the most viable for the preparation of this compound: the carboxylation of guaiacol and the oxidation of o-vanillin. A third potential, yet less documented, pathway involves the selective methylation of 2,3-dihydroxybenzoic acid.
Pathway 1: Ortho-Carboxylation of Guaiacol (Kolbe-Schmitt Reaction)
The direct carboxylation of guaiacol (2-methoxyphenol) represents a classical approach to the synthesis of this compound. This reaction typically proceeds via the Kolbe-Schmitt reaction, where a phenoxide is carboxylated by carbon dioxide under pressure and elevated temperature. The regioselectivity of the carboxylation (ortho vs. para) is a critical aspect of this synthesis, influenced by the choice of alkali metal and reaction conditions. To favor the desired ortho-product, sodium salts are generally preferred over potassium salts, which tend to yield the para-isomer.
Figure 1: Carboxylation of Guaiacol Pathway.
Experimental Protocol:
A detailed experimental protocol for the ortho-carboxylation of guaiacol is provided below.
Materials:
-
Guaiacol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
High-pressure autoclave
Procedure:
-
Formation of Sodium Guaiacolate: In a suitable reaction vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide to form sodium guaiacolate.
-
Drying: The solvent is removed under reduced pressure to obtain dry, powdered sodium guaiacolate. It is crucial that the phenoxide is anhydrous to ensure high reactivity.
-
Carboxylation: The dry sodium guaiacolate is placed in a high-pressure autoclave. The vessel is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The autoclave is then heated to around 125 °C. These conditions are maintained with constant stirring for several hours.
-
Work-up and Acidification: After cooling the reactor and venting the excess CO₂, the solid reaction mass is dissolved in water. The resulting aqueous solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate and hydroxyl groups, causing the precipitation of the crude this compound.
-
Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Quantitative Data:
The yield and regioselectivity of the Kolbe-Schmitt reaction are highly dependent on the precise reaction conditions.
| Parameter | Condition | Expected Outcome |
| Temperature | 120-150 °C | Influences reaction rate and isomer distribution |
| Pressure | 100-150 atm | Higher pressure increases CO₂ concentration |
| Reaction Time | 4-8 hours | Monitored for reaction completion |
| Yield | - | Moderate to good, with optimization |
| Regioselectivity | - | Ortho-isomer favored with sodium phenoxide |
Pathway 2: Synthesis from o-Vanillin
An alternative and often higher-yielding route to this compound starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves the initial conversion of the aldehyde to a methyl ester, followed by hydrolysis to the desired carboxylic acid. A key step in this pathway is a rearrangement reaction.
Figure 2: Synthesis from o-Vanillin Pathway.
Experimental Protocol:
This protocol is adapted from a reported synthesis of the methyl ester of the target compound.[1]
Step 1: Synthesis of Methyl 3-hydroxy-2-methoxybenzoate
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Methanol (MeOH)
-
Trimethyl orthoformate
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetal Formation: To a solution of o-vanillin in methanol, add trimethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Oxidative Rearrangement: Cool the reaction mixture to 0 °C and add a solution of m-CPBA in dichloromethane. Subsequently, add boron trifluoride diethyl etherate dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure methyl 3-hydroxy-2-methoxybenzoate.
Step 2: Hydrolysis to this compound
Materials:
-
Methyl 3-hydroxy-2-methoxybenzoate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Saponification: Dissolve methyl 3-hydroxy-2-methoxybenzoate in a solution of sodium hydroxide in water and methanol. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2 with concentrated hydrochloric acid.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data:
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Ester Synthesis | m-CPBA, BF₃·OEt₂ | 0 to RT | 2 | 83[1] |
| Hydrolysis | NaOH (aq) | Reflux | 2-4 | High (typically >90) |
Pathway 3: Selective Methylation of 2,3-Dihydroxybenzoic Acid
A third potential route involves the selective O-methylation of 2,3-dihydroxybenzoic acid. The challenge in this approach lies in achieving selective methylation of the hydroxyl group at the 2-position over the one at the 3-position. This would likely require a protecting group strategy or the use of specific methylating agents and conditions that favor the desired regioselectivity. While plausible, detailed experimental protocols for this specific transformation are not as readily available in the literature.
References
The Biological Activity of o-Vanillic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Vanillic acid, a phenolic compound and an isomer of vanillic acid, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of its demonstrated anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. The document details the molecular mechanisms underlying these effects, with a focus on key signaling pathways such as NF-κB and mTOR. This guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of molecular pathways and experimental workflows to facilitate further investigation and application of o-vanillic acid and its derivatives.
Anti-inflammatory Activity
o-Vanillic acid has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. It has been shown to decrease the production of pro-inflammatory mediators in a concentration-dependent manner.[1]
Quantitative Data: Anti-inflammatory Effects
| Biological Effect | Model System | Compound | Concentration | Result | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | 0.001-10 µM | Concentration-dependent decrease | [1] |
| Reduction of TNF-α Gene Expression | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | Not specified | Significant reduction | [1] |
| Reduction of IL-1β Gene Expression | LPS-stimulated J774A.1 macrophages | o-Vanillic Acid | Not specified | Significant reduction | [1] |
| Downregulation of iNOS Expression | LPS-stimulated macrophages | o-Vanillic Acid | Not specified | Downregulated | [1] |
| Downregulation of COX-2 Expression | LPS-stimulated macrophages | o-Vanillic Acid | Not specified | Downregulated | [1] |
| Inhibition of TNF-α Secretion | LPS-stimulated human neutrophils | Vanillic Acid | 5-50 µg/mL | 17.4-28.5% inhibition | [2] |
| Inhibition of IL-8 Secretion | LPS-stimulated human neutrophils | Vanillic Acid | 5-50 µg/mL | 20.7-29.6% inhibition | [2] |
| Inhibition of TNF-α and IL-6 Secretion | LPS-stimulated mouse peritoneal macrophages | Vanillic Acid | 10-100 µM | Up to 30-63% downregulation at 100 µM | [2] |
Signaling Pathway: NF-κB Inhibition
o-Vanillic acid exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), o-vanillic acid prevents the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][3]
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory effects of o-vanillic acid on lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]
1. Cell Culture and Seeding:
-
Culture J774A.1 or RAW 264.7 macrophage cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of o-vanillic acid (e.g., 0.001-10 µM) in fresh medium for 1-2 hours.
-
Stimulate the cells with LPS (10-100 ng/mL) for a specified duration (e.g., 16-24 hours). Include a vehicle control group (no o-vanillic acid) and an unstimulated control group (no LPS).
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Levels (ELISA):
-
Measure the concentrations of TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
4. Western Blot Analysis for Signaling Proteins:
-
Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Quantify band intensities using densitometry software.
Antioxidant Activity
o-Vanillic acid and its isomer vanillic acid are effective antioxidants, capable of scavenging free radicals. Their antioxidant potential is often evaluated using DPPH and ABTS radical scavenging assays.
Quantitative Data: Antioxidant Effects
| Compound | Assay | IC50 Value | Reference |
| Vanillic Acid | DPPH | 48.2 µg/mL | [7] |
| Vanillic Acid | DPPH | ~850 µg/mL (marginal activity) | [7] |
| Vanillic Acid | ABTS | 47.4 µg/mL | [7][8] |
| Vanillic Acid | Hydroxyl Radical Scavenging | 37.3 mg/mL | [9] |
| Vanillic Acid | Superoxide Radical Scavenging | 27.6 mg/mL | [9] |
Note: The significant variation in reported IC50 values for the DPPH assay may be due to different experimental conditions.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant activity of o-vanillic acid by measuring its ability to scavenge the DPPH radical.[7]
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
2. Sample Preparation:
-
Dissolve o-vanillic acid and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to create stock solutions.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
3. Reaction and Incubation:
-
In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each sample concentration.
-
Prepare a control by mixing 1.0 mL of the DPPH solution with 1.0 mL of methanol.
-
Incubate the tubes in the dark at room temperature for 30 minutes.
4. Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
Anticancer Activity
Vanillic acid has been shown to possess anticancer properties, including the inhibition of cancer cell proliferation and the induction of apoptosis. These effects are mediated, in part, through the inhibition of the mTOR signaling pathway.
Quantitative Data: Anticancer Effects
| Cell Line | Compound | Assay | IC50 Value | Reference |
| KKU-100 (Cholangiocarcinoma) | Vanillic Acid | Proliferation | 1508 µg/mL (72h) | [10] |
| HepG2 (Hepatocellular Carcinoma) | Vanillic Acid | Proliferation | 634.3 µg/mL (48h) | [10] |
| MCF-7 (Breast Cancer) | Vanillic Acid | Cytotoxicity | 90 mg/mL (24h) | [9] |
Signaling Pathway: mTOR Inhibition
Vanillic acid can suppress the proliferation of cancer cells by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. It has been observed to downregulate the expression and phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, which are crucial for protein synthesis and cell growth.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ejournals.swu.ac.th [ejournals.swu.ac.th]
3-Hydroxy-2-methoxybenzoic Acid: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methoxybenzoic acid is a phenolic compound with emerging interest in the scientific community for its potential therapeutic applications. As a member of the hydroxybenzoic acid family, it is structurally related to compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic effects, drawing on data from closely related compounds to infer its likely pharmacological profile. This document details established experimental protocols for evaluating its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, and presents potential signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the promise of this compound and the areas requiring further investigation.
Introduction
Phenolic acids are a diverse group of plant secondary metabolites that have garnered significant attention for their potential health benefits. Among these, this compound is a compound found in various plant species. Its chemical structure, featuring both a hydroxyl and a methoxy group on the benzoic acid backbone, suggests the potential for a range of biological interactions. While direct research on this compound is still in its nascent stages, the well-documented therapeutic effects of structurally similar hydroxybenzoic acids provide a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the available information on related compounds to build a predictive profile for this compound and offers detailed methodologies for its further scientific exploration.
Potential Therapeutic Effects
Based on studies of analogous hydroxybenzoic acids, this compound is hypothesized to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A related compound, 3-hydroxy, 2-methoxy sodium butanoate, has been shown to have potent anti-inflammatory and anti-arthritic effects. It is plausible that this compound may act on similar pathways.
Antioxidant Activity
The antioxidant properties of phenolic acids are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is crucial for this activity. The antioxidant capacity of various hydroxybenzoic acids has been well-documented, and it is anticipated that this compound will exhibit similar properties.
Anticancer Potential
Several studies have indicated that hydroxybenzoic acid derivatives can inhibit the proliferation of cancer cells. The presence of hydroxyl and methoxy groups can influence the cytotoxic activity of these compounds. The potential for this compound to induce apoptosis or inhibit cell cycle progression in cancer cell lines warrants thorough investigation.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic acids have been explored for their neuroprotective potential. By mitigating oxidative damage and inflammation within the central nervous system, this compound could potentially offer therapeutic benefits for a range of neurological disorders.
Quantitative Data Summary
Direct quantitative data for the therapeutic effects of this compound is limited in the current literature. The following tables summarize available data for structurally related hydroxybenzoic acid derivatives to provide a comparative benchmark for future studies.
Table 1: Antioxidant Activity of Related Hydroxybenzoic Acids
| Compound | Assay | IC50 Value (µM) | Reference |
| 2,3-Dihydroxybenzoic acid | DPPH | 5.86 ± 0.64 | |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH | 2.42 ± 0.08 | |
| 2,5-Dihydroxybenzoic acid (Gentisic Acid) | DPPH | - | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | DPPH | - |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Cytotoxicity of Benzoic Acid in Cancer Cell Lines (48h exposure)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| PC3 | Prostate Cancer | 186.2 ± 15.61 | |
| HeLa | Cervical Cancer | 205.7 ± 18.44 | |
| HUH7 | Liver Cancer | 221.9 ± 21.89 | |
| CaCO2 | Colon Cancer | 85.54 ± 3.17 | |
| HT29 | Colon Cancer | 670.6 ± 43.26 | |
| SW48 | Colon Cancer | 102.9 ± 8.76 | |
| MG63 | Bone Cancer | 239.8 ± 23.41 | |
| A673 | Bone Cancer | 193.4 ± 16.98 |
Note: This data is for the parent compound, benzoic acid, and serves as a baseline for comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Materials:
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of BSA in PBS.
-
In a reaction tube, mix 0.5 mL of the BSA solution with 0.1 mL of varying concentrations of this compound.
-
A control group should be prepared with 0.1 mL of the solvent instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the free radical scavenging capacity of the test compound.
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay determines the effect of the compound on the metabolic activity and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value from the dose-response curve.
-
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neurons
This assay evaluates the ability of the compound to protect neurons from glutamate-induced cell death.
-
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with supplements
-
This compound
-
Glutamate
-
Cell viability assay kit (e.g., MTT or LDH)
-
-
Procedure:
-
Culture primary neurons for 7-10 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) to the culture medium.
-
A control group should be treated with the vehicle and glutamate, and another control group with the vehicle only.
-
Incubate for 24 hours.
-
Assess cell viability using a standard assay such as MTT or by measuring lactate dehydrogenase (LDH) release.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated control.
-
Potential Signaling Pathways and Mechanisms of Action
The therapeutic effects of phenolic acids are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate potential pathways that may be targeted by this compound.
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.
Caption: A logical workflow for the comprehensive evaluation of this compound's therapeutic potential.
Conclusion and Future Directions
This compound represents a promising yet understudied natural compound with the potential for significant therapeutic applications. Inferences from structurally related hydroxybenzoic acids suggest a pharmacological profile that includes anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. This technical guide provides a foundational framework for researchers to systematically investigate these potential effects.
The immediate future of research on this compound should focus on generating robust in vitro data to confirm and quantify its biological activities. The experimental protocols detailed in this document offer standardized methods for achieving this. Subsequently, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanisms of action. As a body of evidence is established, in vivo studies in relevant animal models will be the next logical step to validate its therapeutic efficacy and safety profile. The exploration of this compound could ultimately lead to the development of novel therapeutics for a range of human diseases.
3-Hydroxy-2-methoxybenzoic acid derivatives and analogues
An In-depth Technical Guide on 3-Hydroxy-2-methoxybenzoic Acid Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
This compound and its derivatives represent a class of phenolic compounds with significant and diverse biological activities. These compounds, found in various natural sources and also accessible through synthetic routes, have garnered attention in the scientific community for their potential therapeutic applications.[1][2] Their pharmacological profiles range from anti-inflammatory and antioxidant to anticancer and anti-allergic properties, making them promising candidates for drug discovery and development.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues, with a focus on experimental protocols and signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogues can be achieved through various chemical strategies. A common approach involves the modification of a benzoic acid scaffold. For instance, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized using cost-effective and environmentally friendly methods.[1]
General Experimental Protocol for Esterification
A representative protocol for the synthesis of 3-hydroxybenzoic acid ester derivatives involves the following steps[1]:
-
Esterification of the starting material: 3-hydroxybenzoic acid is subjected to esterification using methanol and concentrated sulfuric acid under reflux for 8 hours to yield 3-hydroxy methyl benzoate.
-
Etherification: The resulting 3-hydroxy methyl benzoate is then subjected to etherification with various alkyl halides in the presence of potassium carbonate and acetone under reflux for 6-8 hours. This step yields 3-alkoxy methyl benzoate derivatives.
-
Purification: The crude product is purified by column chromatography using silica gel (100-200 mesh) with an increasing concentration of ethyl acetate in petroleum ether.
-
Hydrolysis: The purified ether derivatives are hydrolyzed using 10% aqueous potassium hydroxide in methanol, followed by precipitation with dilute hydrochloric acid at 10-15°C to yield the final 3-alkoxy benzoic acids.
-
Monitoring the reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) on aluminum-backed silica plates, visualized under UV light.
Pharmacological Activities and Quantitative Data
Derivatives of this compound exhibit a wide spectrum of pharmacological activities. Below is a summary of some key findings in a structured tabular format.
| Compound/Derivative | Biological Activity | Model System | Key Findings | Reference |
| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | Ovalbumin-induced active systemic anaphylaxis in mice | Dose-dependently attenuated hypothermia, histamine release, and IgE production. | [3] |
| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | IgE-mediated cutaneous allergic reactions in mice | Suppressed vasodilation. | [3] |
| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-allergic | Compound 48/80-induced anaphylaxis in mice | Suppressed anaphylactic shock. | [3] |
| 2-Hydroxy-3-methoxybenzoic acid (o-VA) | Anti-inflammatory | DNP-HSA-induced RBL-2H3 mast cells | Inhibited degranulation and suppressed TNF-α and IL-4 expression. | [3] |
| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Anticancer | Human and mouse prostate cancer cells | Inhibited proliferation and induced apoptosis. | [4] |
| 3-Hydroxybenzoic acid hybrid derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Showed potential antibacterial activity. | [1] |
| 3-Hydroxybenzoic acid | Various | In vitro and in vivo models | Antimicrobial, anti-inflammatory, antioxidant, antiviral, antiplatelet aggregating, hypoglycemic, antiestrogenic, antimutagenic, and nematicidal activities. | [1] |
| 3,4,5-trimethoxybenzoic acid | Antiviral | Viral infection models | Used to treat viral infections like hepatitis B. | [5] |
| Gallic acid ester (3,4,5-trihydroxybenzoic acid ester) | Antiplatelet | In vitro models | Inhibited the synthesis of thromboxane A2. | [5] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of these compounds are often attributed to their ability to modulate specific intracellular signaling pathways.
FcεRI Signaling Pathway in Mast Cells
2-Hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions by modulating the high-affinity IgE receptor (FcεRI) signaling pathway.[3] Upon antigen stimulation, this pathway is activated, leading to the release of inflammatory mediators. 2-Hydroxy-3-methoxybenzoic acid intervenes by inhibiting the phosphorylation of key downstream signaling molecules.
Caption: FcεRI signaling pathway modulation by 2-Hydroxy-3-methoxybenzoic acid.
Akt/NF-κB Cell Survival Signaling Pathway
A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has demonstrated potential in prostate cancer management by targeting the Akt/NF-κB cell survival signaling pathway.[4] This pathway is crucial for cell proliferation and apoptosis inhibition in cancer cells. HMBME exerts its effect by inhibiting Akt kinase activity, which subsequently leads to the downregulation of NF-κB transcriptional activity.
Caption: Inhibition of the Akt/NF-κB pathway by HMBME.
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for key experiments cited in the literature.
In Vivo Mouse Anaphylaxis Models
To evaluate the anti-allergic effects of 2-hydroxy-3-methoxybenzoic acid, the following in vivo models were utilized[3]:
-
Active Systemic Anaphylaxis (ASA):
-
Mice are sensitized by an intraperitoneal injection of ovalbumin with aluminum hydroxide gel as an adjuvant.
-
Two weeks later, the test compound (e.g., 2-hydroxy-3-methoxybenzoic acid) is orally administered at various doses (2, 10, 50 mg/kg).
-
One hour after administration, an antigenic challenge is performed by an intravenous injection of ovalbumin.
-
Rectal temperature is monitored for a defined period to assess hypothermia, a key symptom of anaphylaxis.
-
-
IgE-mediated Passive Cutaneous Anaphylaxis (PCA):
-
Mice are passively sensitized by an intradermal injection of anti-DNP IgE.
-
After 24 hours, the test compound is orally administered.
-
One hour later, an antigenic challenge is given by an intravenous injection of DNP-HSA in Evans blue solution.
-
After 30 minutes, the mice are euthanized, and the dorsal skin is excised to measure the extravasation of the Evans blue dye, which indicates changes in vascular permeability.
-
In Vitro Mast Cell Degranulation Assay
The inhibitory effect of compounds on mast cell degranulation can be assessed using the RBL-2H3 cell line[3]:
-
RBL-2H3 cells are sensitized with anti-DNP IgE overnight.
-
The cells are washed and then pretreated with various concentrations of the test compound (e.g., 2-hydroxy-3-methoxybenzoic acid at 1-100 μmol/L) for a specified time.
-
Degranulation is induced by challenging the cells with DNP-HSA.
-
The release of β-hexosaminidase, a marker of degranulation, into the supernatant is quantified using a colorimetric assay.
-
The intracellular free calcium level, a critical factor in degranulation, can also be measured using fluorescent calcium indicators.
Conclusion
This compound and its analogues constitute a versatile class of compounds with a rich pharmacological profile. Their synthesis is achievable through well-established chemical methods, and their biological activities are supported by a growing body of evidence from both in vivo and in vitro studies. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as the FcεRI and Akt/NF-κB pathways, underscores their potential as lead compounds in drug development. This guide provides a foundational resource for researchers and scientists in the field, offering insights into the synthesis, biological evaluation, and mechanistic understanding of these promising therapeutic agents. Further research is warranted to fully explore the structure-activity relationships and to optimize the therapeutic potential of this class of molecules.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound | 2169-28-0 | FH36366 [biosynth.com]
- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
The Enigmatic Role of o-Vanillic Acid as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a phenolic acid and isomer of the more extensively studied vanillic acid, represents a fascinating yet underexplored component of the plant metabolome. While research directly focusing on the physiological role of o-vanillic acid in plants is limited, its structural similarity to other bioactive phenolic compounds suggests its involvement in a variety of plant processes, including defense, allelopathy, and stress response. This technical guide provides a comprehensive overview of the current understanding of o-vanillic acid as a plant metabolite, drawing necessary comparisons with its isomer, vanillic acid, to infer potential functions. The guide details its probable biosynthetic origins, explores its potential physiological effects, and outlines experimental protocols for its study. A significant knowledge gap exists regarding the specific signaling pathways and quantitative impacts of o-vanillic acid in plants, highlighting a critical area for future research.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and interaction with the environment. Among these, phenolic acids are of significant interest due to their antioxidant, antimicrobial, and signaling properties. o-Vanillic acid, a derivative of benzoic acid, is structurally characterized by a hydroxyl group at the C2 position and a methoxy group at the C3 position of the benzene ring. While its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is a well-documented plant metabolite involved in responses to abiotic and biotic stress, the specific functions of o-vanillic acid remain largely enigmatic.[1] This guide aims to synthesize the available information and provide a framework for future investigations into the role of this intriguing plant metabolite.
Biosynthesis of o-Vanillic Acid
The precise biosynthetic pathway of o-vanillic acid in plants has not been definitively elucidated. However, it is widely accepted that phenolic acids are synthesized via the shikimate and phenylpropanoid pathways.[2][3] The biosynthesis of o-vanillic acid is likely to follow a similar route to that of other benzoic acid derivatives, originating from the amino acid L-phenylalanine.
A plausible biosynthetic pathway, inferred from the known synthesis of related compounds like vanillin and vanillic acid, is proposed below.[2] This pathway involves a series of enzymatic reactions including deamination, hydroxylation, and methylation. The key divergence for the synthesis of the "ortho" isomer would likely involve the specific regioselectivity of a critical hydroxylase enzyme.
Caption: Inferred biosynthetic pathway of o-vanillic acid from L-phenylalanine.
Potential Physiological Roles of o-Vanillic Acid
While direct evidence is scarce, the chemical properties of o-vanillic acid suggest its involvement in several key physiological processes in plants.
Allelopathy
Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic acids are well-known allelochemicals. Studies on vanillic acid have demonstrated its allelopathic potential, inhibiting the growth of various plant species.[4] It is plausible that o-vanillic acid also possesses allelopathic properties, potentially contributing to the competitive ability of the plants that produce it. Research on the comparative allelopathic effects of vanillic acid isomers could provide valuable insights.
Plant Defense
Plants produce a vast array of secondary metabolites in response to pathogen attacks and herbivory. Phenolic compounds are central to these defense mechanisms, acting as antimicrobials, antioxidants, and signaling molecules. Vanillic acid has been shown to possess antimicrobial activity against various pathogens.[5] Given that o-vanillic acid has been reported to have high reactivity, it might also exhibit significant antimicrobial properties, contributing to the plant's innate immune system.[1]
Abiotic Stress Response
Plants accumulate phenolic compounds in response to various abiotic stresses such as drought, salinity, and UV radiation. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Studies on vanillic acid have shown its role in mitigating drought and salt stress in plants like tomato and cabbage by enhancing the antioxidant defense system.[6][7][8] Although o-vanillic acid is considered a weak antioxidant compared to its isomers in some in vitro studies, its role in the complex antioxidant network within a plant cell cannot be dismissed and warrants further investigation.[1]
Quantitative Data on the Effects of Vanillic Acid (as a proxy)
Due to the limited availability of quantitative data specifically for o-vanillic acid, this section presents data on the effects of its isomer, vanillic acid, to provide a comparative context for its potential physiological impacts. It is crucial to note that these values are for vanillic acid and may not directly reflect the effects of o-vanillic acid.
Table 1: Effects of Exogenous Vanillic Acid on Plant Growth under Drought Stress
| Plant Species | Treatment | Parameter | Observed Effect | Reference |
| Cabbage (Brassica oleracea) | 2.0 mM and 4.0 mM Vanillic Acid (foliar spray) | Shoot and Root Fresh/Dry Weight | Significant improvement under drought conditions. | [7] |
| Cabbage (Brassica oleracea) | 2.0 mM and 4.0 mM Vanillic Acid (foliar spray) | Chlorophyll Content | Increased chlorophyll a, b, and total chlorophyll under drought. | [7] |
| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Shoot and Root Length | Enhanced growth under drought stress. | [6] |
| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Relative Water Content | Improved water status under drought stress. | [6] |
Table 2: Effects of Exogenous Vanillic Acid on Plant Antioxidant Systems under Drought Stress
| Plant Species | Treatment | Enzyme/Compound | Observed Effect | Reference |
| Cabbage (Brassica oleracea) | 4.0 mM Vanillic Acid (foliar spray) | Peroxidase (POD), Catalase (CAT), Superoxide Dismutase (SOD) | Upregulated activities of antioxidant enzymes. | [7] |
| Cabbage (Brassica oleracea) | 4.0 mM Vanillic Acid (foliar spray) | Proline and Total Phenolics | Increased accumulation of osmoprotectants and phenolics. | [7] |
| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Ascorbate Peroxidase (APX), Glutathione Reductase (GR) | Modulated activities of antioxidant enzymes. | [6] |
| Tomato (Solanum lycopersicum) | 50 µM Vanillic Acid (pretreatment) | Hydrogen Peroxide (H₂O₂) and Malondialdehyde (MDA) | Reduced levels of oxidative stress markers. | [6] |
Experimental Protocols
The study of o-vanillic acid in plants requires robust and validated experimental protocols for its extraction, identification, and quantification, as well as for assessing its biological activity.
Extraction of o-Vanillic Acid from Plant Tissues
A general protocol for the extraction of phenolic acids from plant material is outlined below. This protocol can be optimized for specific plant tissues and for targeting o-vanillic acid.
Caption: General workflow for the extraction of phenolic acids from plant tissues.
Detailed Methodology:
-
Sample Preparation: Fresh plant tissue should be immediately frozen in liquid nitrogen to quench metabolic activity. Samples can then be lyophilized for long-term storage or used directly.
-
Grinding: The frozen or lyophilized tissue is ground to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.
-
Extraction: The powdered sample is extracted with a suitable solvent, typically 80% methanol, at a ratio of 1:10 (w/v). The mixture is vortexed and then sonicated or shaken for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Centrifugation: The extract is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected.
-
Solvent Evaporation: The solvent is removed from the supernatant using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a precise volume of a suitable solvent, often the initial mobile phase for chromatographic analysis.
-
Filtration: The reconstituted extract is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Quantification of o-Vanillic Acid
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the quantification of phenolic acids.
HPLC-UV Method:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: UV detection is performed at the wavelength of maximum absorbance for o-vanillic acid (around 260 nm and 295 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of o-vanillic acid.[9][10]
GC-MS Method:
For GC-MS analysis, a derivatization step is usually required to increase the volatility of the phenolic acids. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice.
Phytotoxicity Assay
To assess the allelopathic potential of o-vanillic acid, a simple seed germination and seedling growth bioassay can be performed.
Protocol:
-
Prepare a series of concentrations of o-vanillic acid in a suitable solvent (e.g., distilled water with a small amount of a surfactant like Tween 20).
-
Place filter paper in sterile Petri dishes and moisten with the different concentrations of the o-vanillic acid solution or a control solution (solvent only).
-
Place a known number of seeds of a sensitive indicator plant (e.g., lettuce, cress) on the filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.
-
After a defined period (e.g., 3-7 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to the control for each concentration.
Signaling Pathways
The specific signaling pathways in which o-vanillic acid acts as a signaling molecule in plants are currently unknown. However, based on the known roles of other phenolic acids and plant hormones, we can hypothesize its potential involvement in established plant defense signaling networks.
For instance, salicylic acid, another phenolic compound, is a key signaling molecule in plant defense, particularly in the systemic acquired resistance (SAR) pathway. It is plausible that o-vanillic acid could interact with or modulate components of such pathways. Further research is needed to elucidate these potential connections.
References
- 1. pjps.pk [pjps.pk]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. Time-Series Metabolome and Transcriptome Analyses Reveal the Genetic Basis of Vanillin Biosynthesis in Vanilla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mail.pakbs.org [mail.pakbs.org]
- 8. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]
3-Hydroxy-2-methoxybenzoic acid CAS number 2169-28-0
An In-Depth Technical Guide to 3-Hydroxy-2-methoxybenzoic Acid CAS Number: 2169-28-0
Audience: Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This compound (CAS: 2169-28-0) is a phenolic acid, a class of organic compounds widely found in the plant kingdom.[1] Structurally, it is a derivative of benzoic acid with both a hydroxyl and a methoxy substituent on the aromatic ring. Its presence in natural sources like Eucalyptus trees, apples, and cherries, coupled with its biological activities, makes it a compound of interest for research in medicinal chemistry and drug development.[1]
Physicochemical and Computational Data
The fundamental properties of a compound are critical for its application in experimental research, from dissolution and storage to computational modeling. The following data has been compiled from various chemical data repositories.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 2-methoxy-3-hydroxybenzoic acid | ChemScene[3] |
| CAS Number | 2169-28-0 | All Sources |
| Molecular Formula | C₈H₈O₄ | Biosynth, ChemScene, PubChem[1][2][3] |
| Molecular Weight | 168.15 g/mol | Biosynth, ChemScene, PubChem[1][2][3] |
| Appearance | Solid | IndiaMART |
| Melting Point | Not available | |
| Boiling Point | 346.1 °C | Biosynth[1] |
| SMILES | COC1=C(C=CC=C1O)C(=O)O | Biosynth, ChemScene, PubChem[1][2][3] |
| Topological Polar Surface Area (TPSA) | 66.8 Ų (Computed) | PubChem, ChemScene[2][3] |
| LogP | 1.099 (Computed) | ChemScene[3] |
| Hydrogen Bond Donors | 2 (Computed) | ChemScene[3] |
| Hydrogen Bond Acceptors | 4 (Computed) | PubChem[2] |
Synthesis Pathway
A plausible and common strategy for the synthesis of this compound involves the selective methylation of a dihydroxy precursor, such as 2,3-dihydroxybenzoic acid. The workflow below illustrates this logical chemical transformation.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be used to identify the number and environment of hydrogen atoms. The expected spectrum would show distinct signals for the methoxy protons (-OCH₃), the three aromatic protons (-CH), the phenolic proton (-OH), and the carboxylic acid proton (-COOH).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would reveal the electronic environment of each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two oxygen-substituted aromatic carbons, the three unsubstituted aromatic carbons, and the methoxy carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (168.0423 g/mol for C₈H₈O₄) and elemental formula. Fragmentation patterns could provide further structural information.
Biological Activity and Research Applications
This compound has been identified as a biologically active natural product. Its phenolic structure is often a predictor of antioxidant and cell-signaling modulation capabilities.
-
Anti-inflammatory Activity: The compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] This suggests potential applications in research targeting inflammatory pathways.
-
Anticancer Potential: In-vitro studies have demonstrated that this compound can inhibit the growth of cancer cells.[1]
-
Enzyme Inhibition: It is known to inhibit tyrosol oxygenase, indicating its potential as a specific enzyme inhibitor.[1]
Experimental Workflow: Antioxidant Capacity Assay
Given its phenolic nature, a common initial experiment is to assess the antioxidant (radical-scavenging) capacity of the compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for this purpose.
Experimental Protocols
The following sections provide detailed methodologies for the structural characterization of this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.
-
DMSO-d₆ is often preferred for compounds with exchangeable protons (from -COOH and -OH) as it allows for their observation.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard 1D proton spectrum. Typical parameters include:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds (to allow for full relaxation of protons, especially the carboxylic acid proton)
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a 1D proton-decoupled carbon spectrum.
-
Typical parameters include:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Process the data and calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation and Ionization:
-
Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Electrospray ionization (ESI) is a suitable technique for this molecule. It should be run in both positive and negative ion modes to determine the best ionization efficiency.
-
Negative mode is likely to be effective, detecting the deprotonated molecule [M-H]⁻.
-
Positive mode may show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
-
-
Data Acquisition:
-
Infuse the sample directly or via a liquid chromatography (LC) system.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Ensure the mass accuracy is calibrated to < 5 ppm using a known standard.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical formula C₈H₈O₄ to confirm the compound's identity.
-
References
Safety and Toxicity Profile of 2-Hydroxy-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of 2-hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid or o-vanillic acid). While extensive quantitative toxicological data remains limited in publicly accessible literature, this document synthesizes available hazard information, details from a key study on its anti-allergic properties, and relevant experimental protocols. A significant focus is placed on its mechanism of action in modulating mast cell-mediated allergic reactions through the FcεRI signaling pathway, which is visually represented. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the existing data gaps in the safety assessment of this compound.
Chemical and Physical Properties
2-Hydroxy-3-methoxybenzoic acid is a benzoic acid derivative. It is recognized as a metabolite found in various organisms.[1]
| Property | Value | Source |
| Synonyms | 3-Methoxysalicylic acid, o-Vanillic acid | [1] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| CAS Number | 877-22-5 | [1] |
| Appearance | White to cream to yellow to brown powder | Thermo Fisher Scientific |
| Melting Point | 151°C to 152°C | Fisher Scientific |
Toxicological Data
A comprehensive review of available literature reveals a notable scarcity of quantitative toxicological data for 2-hydroxy-3-methoxybenzoic acid. Specific values for acute toxicity (e.g., LD50), repeat-dose toxicity (e.g., NOAEL), carcinogenicity, and reproductive toxicity have not been identified in the public domain. However, hazard classifications from safety data sheets (SDS) and related studies on isomers provide some insight into its potential toxicological profile.
Acute Toxicity
No specific oral, dermal, or inhalation LD50 values for 2-hydroxy-3-methoxybenzoic acid are available.
Skin and Eye Irritation
Based on Globally Harmonized System (GHS) classifications from multiple sources, 2-hydroxy-3-methoxybenzoic acid is considered an irritant.
| Hazard | Classification | Source |
| Skin Irritation | Causes skin irritation (H315) | [1] |
| Eye Irritation | Causes serious eye irritation (H319) | [1] |
| Respiratory Irritation | May cause respiratory irritation (H335) | [1] |
Genotoxicity
In Vitro Cytotoxicity
A study investigating the biological effects of vanillic acid and its isomers reported that o-vanillic acid was the most cytotoxic compound among the isomers tested on model cell lines.[5]
Experimental Protocols
Assessment of Skin and Eye Irritation
The classification of 2-hydroxy-3-methoxybenzoic acid as a skin and eye irritant is likely based on standardized testing protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for In Vitro Skin Irritation Testing (based on OECD TG 439)
References
- 1. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic and anti-genotoxic effects of vanillic acid against mitomycin C-induced genomic damage in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of o-Vanillic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of the solubility of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) in various solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and formulation. This document provides available quantitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents visual representations of the experimental workflow and factors influencing solubility.
Disclaimer: Quantitative solubility data for o-vanillic acid is scarce in publicly available literature. The data presented in this guide is primarily for the isomeric vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is more widely studied. While the general principles of solubility and experimental methodologies are applicable to o-vanillic acid, the quantitative values should be considered as an estimation and may not be directly transferable. Experimental verification of the solubility of o-vanillic acid in specific solvent systems is highly recommended.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The following tables summarize the available quantitative solubility data for vanillic acid in a range of common solvents at different temperatures. This data is presented to provide a comparative overview and guide solvent selection for experimental work.
Table 1: Solubility of Vanillic Acid in Pure Solvents
| Solvent | Temperature (K) | Mole Fraction (x10²) | Solubility ( g/100 g Solvent) |
| Water | 298.2 | 0.0466 | 0.128[1] |
| 313.2 | - | 0.269[1] | |
| 323.15 | - | - | |
| Methanol | 298.2 | - | - |
| 313.2 | - | - | |
| Ethanol | 293.15 | - | - |
| 298.2 | - | - | |
| 313.2 | - | - | |
| 323.15 | 6.15 | -[2] | |
| 1-Propanol | 293.15 | - | - |
| 323.15 | - | - | |
| 2-Propanol | 293.15 | - | - |
| 323.15 | - | - | |
| n-Butanol | 293.15 | - | - |
| 323.15 | - | - | |
| Isobutanol | 293.15 | - | - |
| 323.15 | - | - | |
| Acetone | 293.15 | - | - |
| 323.15 | - | - | |
| Methyl Acetate | 293.15 | - | - |
| 323.15 | - | - | |
| Ethyl Acetate | 298.2 | - | - |
| 313.2 | - | - | |
| 2-Butanone | 298.2 | - | - |
| 313.2 | - | - | |
| Acetonitrile | 298.2 | - | - |
| 313.2 | - | - | |
| Dimethylformamide | 298.2 | - | - |
| 313.2 | - | - | |
| 1,2-Propanediol | 298.2 | - | - |
| 313.2 | - | - | |
| 1,3-Propanediol | 298.2 | - | - |
| 313.2 | - | - | |
| 1,3-Butanediol | 298.2 | - | - |
| 313.2 | - | - |
Table 2: Solubility of Vanillic Acid in Binary Solvent Mixtures (Water + Ethanol)
| Mass Fraction of Ethanol | Temperature (K) | Mole Fraction (x10²) |
| 0.2 | 293.15 | - |
| 323.15 | - | |
| 0.4 | 293.15 | - |
| 323.15 | - | |
| 0.6 | 293.15 | - |
| 323.15 | - | |
| 0.8 | 293.15 | - |
| 323.15 | - |
Note: A comprehensive set of data for the binary mixtures was not available in the initial search results. The table structure is provided as a template for experimental data.
Experimental Protocols for Solubility Determination
A reliable and reproducible experimental protocol is essential for determining the solubility of a compound. The isothermal shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.
Objective: To determine the equilibrium solubility of o-vanillic acid in a specific solvent at a constant temperature.
Materials and Equipment:
-
o-Vanillic acid (high purity)
-
Selected solvent(s) (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous solutions)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of o-vanillic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume or mass of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of o-vanillic acid of known concentrations in the same solvent.
-
Determine the concentration of o-vanillic acid in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility of o-vanillic acid in the original undiluted sample, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic representation of the isothermal shake-flask method for determining the solubility of o-vanillic acid.
Factors Influencing the Solubility of o-Vanillic Acid
Caption: Key factors influencing the solubility of o-vanillic acid, categorized by solute, solvent, and system properties.
References
Methodological & Application
Synthesis of 3-Hydroxy-2-methoxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 3-Hydroxy-2-methoxybenzoic acid, a valuable building block in the development of novel pharmaceutical compounds and other specialty chemicals. The outlined three-step synthesis begins with the readily available starting material, 2,3-dihydroxybenzoic acid.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the carboxylic acid, hydroxyl, and methoxy groups, make it a versatile intermediate for the synthesis of more complex molecules. The protocol described herein details a reproducible method for its preparation via esterification, selective O-methylation, and subsequent saponification.
Overall Reaction Scheme
Experimental Protocol
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Esterification)
This step protects the carboxylic acid functional group as a methyl ester to prevent unwanted side reactions during the subsequent methylation step.
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydroxybenzoic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2,3-dihydroxybenzoate. The crude product can be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-hydroxy-2-methoxybenzoate (Selective Monomethylation)
This is the key step where a methyl group is selectively introduced at the 2-position hydroxyl group. The regioselectivity is influenced by the relative acidity of the two hydroxyl groups.
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
Acetone, anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfate (DMS)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve methyl 2,3-dihydroxybenzoate (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.1 equivalents).
-
To this stirred suspension, add dimethyl sulfate (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-hydroxy-2-methoxybenzoate. Purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of this compound (Saponification)
The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 3-hydroxy-2-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the purified methyl 3-hydroxy-2-methoxybenzoate (1 equivalent) in methanol.
-
Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound. The product can be further purified by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (moles) | Product Amount (moles, theoretical) | Yield (%) |
| 2,3-dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 1.0 | - | - |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | - | 1.0 | ~95 |
| Methyl 3-hydroxy-2-methoxybenzoate | C₉H₁₀O₄ | 182.17 | - | 1.0 | ~70-80 |
| This compound | C₈H₈O₄ | 168.15 | - | 1.0 | ~90 |
Note: Yields are estimates and may vary depending on experimental conditions and purification efficiency.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Quantification of 2-Hydroxy-3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the accurate quantification of 2-hydroxy-3-methoxybenzoic acid, a phenolic compound with potential biological significance. The protocols detailed below are primarily focused on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for this purpose.[1]
Introduction
2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is a phenolic acid that can be found in natural sources and is of interest in various fields, including pharmaceutical and biomedical research.[2][3][4] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of natural products, and metabolic research. This document outlines validated methods and detailed protocols to assist researchers in selecting and implementing the appropriate analytical technique.
Analytical Methods Overview
The choice of an analytical method for quantifying 2-hydroxy-3-methoxybenzoic acid depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most prevalent and dependable technique. For complex matrices, LC-MS/MS is recommended due to its superior sensitivity and selectivity, while HPLC-UV offers a cost-effective alternative when optimized chromatographic separation is achievable.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the primary analytical methods for the quantification of 2-hydroxy-3-methoxybenzoic acid and structurally similar compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography, detection by UV absorbance.[5] | Separation via liquid chromatography, detection by mass-to-charge ratio.[5] | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[5] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[5] | High to Very High; provides structural information and can distinguish between isobaric compounds.[5] | High; mass spectral data provides a high degree of confidence in identification.[5] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[5] | Very High (typically in the low ng/mL to pg/mL range).[5] | High (typically in the ng/mL range).[5] |
| Linearity | Good over a wide concentration range.[6] | Excellent over a wide dynamic range.[7] | Good, but dependent on derivatization efficiency. |
| Sample Preparation | Relatively simple; extraction and filtration.[6] | Can be simple (protein precipitation) or more complex (solid-phase extraction).[7][8] | Requires extraction and mandatory derivatization to increase volatility.[5] |
| Instrumentation Cost | Lower | Higher | Moderate to High |
| Throughput | High | High | Moderate |
Experimental Protocols
3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-hydroxy-3-methoxybenzoic acid in samples with relatively high concentrations of the analyte.[9]
3.1.1. Materials and Reagents
-
2-hydroxy-3-methoxybenzoic acid analytical standard (>98% purity)[6]
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)[6]
-
Formic acid (ACS grade)[6]
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]
3.1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-hydroxy-3-methoxybenzoic acid reference standard, transfer to a 10 mL volumetric flask, dissolve, and bring to volume with methanol.[6] Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition. Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.[6]
3.1.3. Sample Preparation (General Procedure for a Solid Sample)
-
Accurately weigh a known amount of the homogenized sample.[6]
-
Add a suitable extraction solvent (e.g., methanol/water/acetic acid 80:19:1, v/v/v).[1]
-
Sonicate the mixture for 30 minutes.[1]
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
Repeat the extraction process twice more on the pellet.[1]
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the initial mobile phase.[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
3.1.4. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: 280 nm.[1]
3.1.5. Data Analysis Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of 2-hydroxy-3-methoxybenzoic acid in the samples by interpolation from the calibration curve.[10]
3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of 2-hydroxy-3-methoxybenzoic acid in complex biological matrices due to its high sensitivity and selectivity.[8]
3.2.1. Materials and Reagents
-
2-hydroxy-3-methoxybenzoic acid analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Rat plasma (or other biological matrix)[8]
3.2.2. Preparation of Solutions
-
Mobile Phase A: 50 mM Ammonium Acetate in water (pH 4.5).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Standard and Quality Control (QC) Samples: Prepare by spiking known concentrations of 2-hydroxy-3-methoxybenzoic acid into the biological matrix.
3.2.3. Sample Preparation (Protein Precipitation for Plasma)
-
Pipette 100 µL of plasma into a microcentrifuge tube.[8]
-
Add 300 µL of ice-cold acetonitrile (containing an internal standard if available).[8][11]
-
Vortex for 1 minute to precipitate proteins.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for analysis.[8]
3.2.4. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[8]
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for this polar analyte.[8]
-
Mobile Phase: Isocratic elution with 94% Mobile Phase B.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 15°C.[8]
-
Injection Volume: 10 µL.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]
-
MRM Transition: Precursor Ion (m/z): 167.0; Product Ion (m/z): 139.0 (predicted from the loss of CO₂).[8]
3.2.5. Data Analysis Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve constructed in the same matrix.
Visualizations
Experimental Workflow for Quantification
Caption: General experimental workflow for the quantification of 2-hydroxy-3-methoxybenzoic acid.
Method Selection Logic
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxy-3-methoxybenzoic acid 97 877-22-5 [sigmaaldrich.com]
- 3. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]
- 4. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for o-Vanillic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a substituted benzoic acid, serves as a versatile starting material in organic synthesis for the development of novel therapeutic agents and other fine chemicals. Its unique substitution pattern, featuring carboxylic acid, hydroxyl, and methoxy functional groups in close proximity, allows for a variety of chemical transformations to generate diverse molecular scaffolds. These derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Core Applications and Synthetic Strategies
o-Vanillic acid is a valuable building block for creating more complex molecules, including esters, amides, and biaryl compounds through cross-coupling reactions.[1] The inherent reactivity of its functional groups can be selectively targeted to produce a wide array of derivatives.
Key Synthetic Transformations:
-
Esterification: The carboxylic acid moiety of o-vanillic acid can be readily converted to its corresponding esters through various methods, including the classic Fischer esterification.
-
Amide Formation: The synthesis of amides from o-vanillic acid is efficiently achieved using standard peptide coupling reagents. These amide derivatives are of particular interest for their biological activities.
-
Halogenation and Cross-Coupling: The aromatic ring of o-vanillic acid can be halogenated, typically iodinated, to introduce a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures.
Experimental Protocols
Protocol 1: Synthesis of o-Vanillic Acid Amides
This protocol details a general procedure for the synthesis of amides from o-vanillic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of amides from o-vanillic acid.
Materials:
-
o-Vanillic acid
-
Desired primary or secondary amine (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.0 equivalent)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-vanillic acid (1.0 equivalent), the desired amine (1.0 equivalent), and DMAP (0.1 equivalents) in dichloromethane.
-
To this stirred solution, add a solution of DCC (1.0 equivalent) in dichloromethane.
-
Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Treat the residue with distilled water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and distilled water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Example for Vanillic Acid Amides):
| Amine Moiety | Coupling Reagent | Yield Range (%) |
| Various primary and secondary amines | PyBOP or DCC | 28.81 - 86.44 |
Protocol 2: Synthesis of o-Vanillic Acid Esters (Fischer Esterification)
This protocol describes a general method for the synthesis of esters from o-vanillic acid using an alcohol in the presence of an acid catalyst.
Materials:
-
o-Vanillic acid
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve o-vanillic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography.
Protocol 3: Iodination of o-Vanillic Acid for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the iodination of vanillin and can be applied to o-vanillic acid as a precursor for cross-coupling reactions.[3]
Materials:
-
o-Vanillic acid
-
Potassium iodide (KI) (1.0 equivalent)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (as a source of KHSO₅, ~1.0 equivalent)
-
Deionized water
Procedure:
-
In a round-bottom flask, create a suspension of o-vanillic acid (1.0 equivalent) and potassium iodide (1.0 equivalent) in deionized water.
-
In a separate beaker, dissolve Oxone® in deionized water.
-
Add the Oxone® solution dropwise to the stirred suspension of o-vanillic acid and KI.
-
Reflux the resulting mixture for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
The resulting iodinated o-vanillic acid can be used in subsequent Suzuki-Miyaura cross-coupling reactions.
Biological Activity and Signaling Pathways
Derivatives of vanillic acid isomers have demonstrated significant potential in drug development, particularly in oncology and infectious diseases. While much of the detailed mechanistic work has been conducted on vanillic acid (the 4-hydroxy isomer), the findings provide a strong basis for investigating the biological effects of o-vanillic acid derivatives.
Antimicrobial and Antifungal Activity
Studies have shown that o-vanillic acid possesses antimicrobial properties, with one study indicating it has the highest toxicity against E. coli when compared to its isomers.[4][5] Amide derivatives of the related vanillic acid have shown promising antifungal activity against various Candida species.[2] The mechanism of action for phenolic compounds often involves disruption of the microbial cell membrane.
Antifungal Activity of Vanillic Acid Amides (MIC values):
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of amides derived from vanillic acid against Candida albicans, which can serve as a benchmark for studies on o-vanillic acid derivatives.[2]
| Compound (Amide Derivative) | MIC (μmol/mL) against C. albicans |
| N-(4-fluorobenzyl)amide | 1.81 |
| N-anilinoamide | 2.17 |
Anticancer Activity and Potential Signaling Pathways
Vanillic acid has been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation and metastasis.[6][7] These effects are mediated through the modulation of several key signaling pathways. It is plausible that derivatives of o-vanillic acid may operate through similar mechanisms.
Potential Signaling Pathways Targeted by Vanillic Acid Derivatives:
-
NF-κB Pathway: Vanillic acid can suppress the activation of the NF-κB pathway, which is crucial for inflammation and cancer cell survival.[8]
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by vanillic acid can lead to decreased cancer cell proliferation and survival.[6]
-
JAK/STAT Pathway: Vanillic acid has been shown to inhibit this pathway, which is often constitutively active in many cancers.[6]
-
MAPK (Raf/MEK/ERK) Pathway: This pathway, involved in cell proliferation and differentiation, is another target of vanillic acid.[4]
-
Induction of Apoptosis via ROS: Vanillic acid can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial-mediated apoptosis.[9]
Diagram of Potential Anticancer Signaling Pathways:
Caption: Potential anticancer mechanisms of o-vanillic acid derivatives.
These application notes provide a framework for utilizing o-vanillic acid as a versatile starting material in organic synthesis for the discovery and development of new chemical entities with potential therapeutic applications. The provided protocols are adaptable and serve as a foundation for further synthetic exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor role and molecular mechanism of vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Analysis of 3-Hydroxy-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3-Hydroxy-2-methoxybenzoic acid. The described protocol is designed for accuracy, precision, and reliability, making it suitable for a range of applications from quality control in manufacturing to research and development. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring straightforward implementation and consistent results.
Introduction
This compound is a phenolic acid derivative with potential applications in various fields, including pharmaceuticals and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification in different sample matrices. This document provides a comprehensive protocol for an HPLC-UV method, developed based on established methodologies for structurally similar benzoic acid derivatives, to ensure high-quality data for researchers and drug development professionals.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Hypersil GOLD C18 or equivalent).[1]
-
Reagents: HPLC grade acetonitrile, phosphoric acid, and water are required.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio.[1] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30°C.[3] |
| Detection Wavelength | Estimated optimal at 280 nm; a wavelength scan of the standard is recommended to confirm the absorption maximum.[2] |
| Injection Volume | 10 µL.[4] |
| Run Time | Approximately 10 minutes.[4] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 30:70 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1][5]
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range.
-
Dissolve the sample in the mobile phase. Sonication may be used to ensure complete dissolution.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
For liquid samples, a simple dilution with the mobile phase followed by filtration may be sufficient.[1]
Method Validation Summary
The following table summarizes the typical validation parameters for a method of this type, based on data from similar compounds. Full validation according to ICH Q2(R2) guidelines is recommended.[3]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999.[4][6] |
| Range | 1 - 100 µg/mL.[1][5] |
| Accuracy (% Recovery) | 98 - 102%.[4] |
| Precision (% RSD) | < 2.0%.[4][6] |
| Limit of Detection (LOD) | ~0.1 µg/mL.[7] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL.[7] |
Data Presentation
Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision Data (Hypothetical)
| Replicate | Peak Area (Arbitrary Units) at 50 µg/mL |
| 1 | 751,000 |
| 2 | 749,500 |
| 3 | 750,500 |
| 4 | 752,000 |
| 5 | 748,000 |
| 6 | 751,500 |
| Mean | 750,417 |
| Standard Deviation | 1436.9 |
| % RSD | 0.19% |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it accessible for most analytical laboratories. The detailed protocol can be readily implemented in research and quality control settings for the analysis of this compound in various sample matrices. It is recommended that a full method validation be performed in the target matrix to ensure compliance with regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Application Notes and Protocols for the Extraction of 2-Hydroxy-3-methoxybenzoic Acid from Plant Material
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 2-hydroxy-3-methoxybenzoic acid from plant sources. Emphasizing scientific integrity and practical application, these notes detail various methodologies, from conventional to modern extraction techniques, and outline robust purification and analytical protocols. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific applications.
Introduction: The Significance of 2-Hydroxy-3-methoxybenzoic Acid
2-Hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid or 3-methoxysalicylic acid, is a phenolic acid found in various plant species.[1][2] Phenolic compounds are a broad class of secondary metabolites in plants and are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural characteristics of 2-hydroxy-3-methoxybenzoic acid, featuring both a hydroxyl and a methoxy group on the benzoic acid backbone, contribute to its potential as a valuable bioactive compound for pharmaceutical and nutraceutical applications.
Documented plant sources of 2-hydroxy-3-methoxybenzoic acid include Colchicum decaisnei and Salvia divaricata.[2] Additionally, it has been identified in evening primrose, suggesting its potential as a biomarker for the consumption of this plant.[1] Given the interest in natural product chemistry, efficient and reliable methods for the extraction and isolation of this compound are crucial for further research and development.
Foundational Principles of Extraction from Plant Matrices
The extraction of a target analyte from a plant matrix is a critical first step that significantly influences the final yield and purity. Plant materials are complex mixtures of primary and secondary metabolites, pigments, lipids, and structural polymers.[3] Therefore, the chosen extraction method must be selective for the target compound while minimizing the co-extraction of interfering substances.
The selection of an extraction technique and solvent system is governed by the physicochemical properties of 2-hydroxy-3-methoxybenzoic acid. It is a moderately acidic compound and is slightly soluble in water.[1] Its structure suggests solubility in polar organic solvents.
Extraction Methodologies: A Comparative Analysis
A variety of techniques can be employed for the extraction of phenolic acids from plant materials.[4][5] The choice of method depends on factors such as the nature of the plant material, the desired yield, the available equipment, and environmental considerations.
Conventional Extraction Techniques
Conventional methods are often simple and do not require specialized equipment.
-
Maceration: This technique involves soaking the dried and powdered plant material in a selected solvent for an extended period with occasional agitation. While straightforward, maceration can be time-consuming and may result in lower extraction efficiency compared to other methods.[6][7]
-
Soxhlet Extraction: This method utilizes a specialized apparatus for continuous extraction with a heated solvent. It is generally more efficient than maceration but the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds.[6]
Modern Extraction Techniques
Modern techniques offer several advantages, including reduced extraction times, lower solvent consumption, and often higher extraction efficiency.[3][7]
-
Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer. UAE is known for its efficiency at lower temperatures, which helps to preserve thermolabile compounds.[3][4]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant matrix, leading to rapid cell rupture and release of the target compounds. This method significantly reduces extraction time and solvent volume.[3]
Table 1: Comparison of Extraction Techniques for Phenolic Acids
| Technique | Advantages | Disadvantages |
| Maceration | Simple, low cost | Time-consuming, lower efficiency[7] |
| Soxhlet Extraction | More efficient than maceration | Prolonged heat exposure can degrade compounds[6] |
| Ultrasound-Assisted Extraction (UAE) | High efficiency, reduced time, suitable for thermolabile compounds | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Very rapid, reduced solvent use | Potential for localized overheating, requires specialized equipment |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the extraction, purification, and analysis of 2-hydroxy-3-methoxybenzoic acid.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is recommended for its efficiency and suitability for thermolabile compounds.
Materials and Reagents:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid (analytical grade)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% aqueous methanol (v/v) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Extraction Repetition: Decant the supernatant. To maximize yield, repeat the extraction process on the plant residue two more times with fresh solvent.
-
Pooling and Concentration: Combine the supernatants from all three extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Storage: The resulting crude extract can be stored at -20°C until further purification.
Caption: Workflow for Ultrasound-Assisted Extraction.
Protocol 2: Purification by Column Chromatography
The crude extract will contain a mixture of compounds. Column chromatography is a robust method for isolating 2-hydroxy-3-methoxybenzoic acid.
Materials and Reagents:
-
Crude plant extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
...and so on, up to 100% Ethyl Acetate.
-
Follow with a gradient of Chloroform:Methanol if the compound does not elute with the first gradient.
-
-
Fraction Collection: Collect the eluent in small fractions (e.g., 10 mL).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure compound (as determined by TLC) and evaporate the solvent to obtain the purified 2-hydroxy-3-methoxybenzoic acid.
Caption: Workflow for Purification by Column Chromatography.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the identification and quantification of 2-hydroxy-3-methoxybenzoic acid.
Materials and Reagents:
-
Purified 2-hydroxy-3-methoxybenzoic acid or crude extract
-
2-Hydroxy-3-methoxybenzoic acid analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A: 0.1% formic acid in water and Solvent B: Methanol.
-
Standard Preparation: Prepare a stock solution of the 2-hydroxy-3-methoxybenzoic acid standard in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the dried extract or purified fraction in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the standard (typically around 300 nm).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B (equilibration)
-
-
-
Data Analysis: Identify the peak corresponding to 2-hydroxy-3-methoxybenzoic acid in the sample chromatogram by comparing the retention time with that of the analytical standard. Quantify the compound by creating a calibration curve from the peak areas of the standards.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction, purification, and analysis of 2-hydroxy-3-methoxybenzoic acid from plant materials. The choice of extraction methodology should be guided by the specific research goals and available resources. By understanding the principles behind each step, researchers can adapt and optimize these methods to achieve high-quality, reproducible results, thereby advancing the scientific understanding and potential applications of this valuable natural compound.
References
- 1. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]
- 2. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for extraction and determination of phenolic acids in medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of o-Vanillic Acid by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid) is a phenolic acid of significant interest in pharmaceutical research and drug development due to its potential therapeutic properties. As a key intermediate in the synthesis of various active pharmaceutical ingredients, its purity is paramount. This document provides a detailed protocol for the purification of o-vanillic acid from a crude reaction mixture using silica gel column chromatography, a robust and widely accessible purification technique. The principles of this method are based on the differential adsorption of the target compound and its impurities onto the stationary phase (silica gel) and their varying solubility in the mobile phase.
Materials and Methods
Materials and Reagents
-
Crude o-vanillic acid
-
Silica gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Vanillin/Sulfuric acid staining solution
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Rotary evaporator
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) value for o-vanillic acid between 0.25 and 0.40 for good separation.
-
Sample Preparation: Dissolve a small amount of the crude o-vanillic acid in a minimal volume of methanol.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with a vanillin/sulfuric acid solution followed by gentle heating.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A suitable mobile phase for column chromatography will be the one that gives a clear separation between the o-vanillic acid spot and any impurity spots, with the Rf of o-vanillic acid in the desired range. For o-vanillic acid, a mobile phase of 70:30 (v/v) n-hexane:ethyl acetate is often a good starting point.
2. Column Chromatography Protocol (Slurry Packing Method)
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm) on top of the wool plug.
-
-
Slurry Preparation and Packing:
-
In a beaker, weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Create a slurry by adding the initial, least polar mobile phase (e.g., 90:10 n-hexane:ethyl acetate) to the silica gel.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude o-vanillic acid in a minimal amount of a suitable solvent like methanol.
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powdered sample onto the top of the packed silica gel in the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses (e.g., to 80:20, then 70:30 n-hexane:ethyl acetate).
-
Collect the eluent in fractions of equal volume (e.g., 10-15 mL) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure o-vanillic acid.
-
Combine the pure fractions containing o-vanillic acid.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified o-vanillic acid as a solid.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and melting point analysis.
-
Data Presentation
The following tables summarize the expected quantitative data from a typical column chromatography purification of o-vanillic acid.
Table 1: TLC Analysis for Mobile Phase Selection
| Mobile Phase (n-Hexane:Ethyl Acetate, v/v) | Rf of o-Vanillic Acid | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Observations |
| 90:10 | 0.10 | 0.25 | 0.05 | Poor separation, low Rf |
| 80:20 | 0.25 | 0.45 | 0.15 | Good separation starting |
| 70:30 | 0.38 | 0.65 | 0.22 | Optimal separation |
| 60:40 | 0.55 | 0.80 | 0.40 | Good separation, high Rf |
Table 2: Column Chromatography Purification Parameters
| Parameter | Value |
| Crude Sample Weight | 1.0 g |
| Silica Gel Weight | 75 g |
| Column Diameter | 4.0 cm |
| Packed Silica Gel Height | 20 cm |
| Fraction Volume | 15 mL |
Table 3: Elution Profile and Purity Analysis
| Fraction Numbers | Eluent (n-Hexane:Ethyl Acetate, v/v) | Compounds Eluted | Purity of o-Vanillic Acid |
| 1-10 | 90:10 | Non-polar impurities | - |
| 11-25 | 80:20 | Impurity 1 | - |
| 26-35 | 70:30 | Mixed fractions | - |
| 36-55 | 70:30 | Pure o-Vanillic Acid | >98% (by HPLC) |
| 56-65 | 70:30 | Mixed fractions | - |
| 66-75 | 60:40 | Impurity 2 | - |
Visualizations
Caption: Workflow for the purification of o-vanillic acid.
Caption: Factors influencing chromatographic separation.
Applications of 3-Hydroxy-2-methoxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methoxybenzoic acid, also known as o-vanillic acid, is a phenolic acid derivative that has garnered significant interest in the field of medicinal chemistry. As a metabolite of various natural compounds and a versatile synthetic building block, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Anti-inflammatory Applications
This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. Its mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 | Reference |
| This compound | Nitric Oxide (NO) Production Assay | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Data not available | |
| Vanillic Acid | TNF-α release | LPS and fMLP+cytochalasin B stimulated neutrophils | Significant downregulation | [1] |
| Vanillic Acid | IL-8 release | LPS and fMLP+cytochalasin B stimulated neutrophils | Significant downregulation | [1] |
Signaling Pathway: Inhibition of NF-κB Pathway
A primary mechanism by which this compound and related phenolic compounds exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol describes a general method for evaluating the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α ELISA Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Replace the old media with fresh media containing the different concentrations of the compound and incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for TNF-α measurement.
-
TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Cell Viability (MTT Assay): To assess the cytotoxicity of the compound, perform an MTT assay on the remaining cells in the plate. Add MTT solution to each well and incubate for 4 hours. Then, add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the compound compared to the LPS-only treated control. Normalize the inhibition data to cell viability.
Antimicrobial Applications
This compound and its derivatives have shown potential as antimicrobial agents against a variety of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Hydroxybenzoic acid | Acinetobacter baumannii LSAB-04 | 78 (sub-inhibitory) | [2] |
| 3-Hydroxybenzoic acid | Acinetobacter baumannii LSAB-06 | 78 (sub-inhibitory) | [2] |
| Vanillic Acid | Carbapenem-resistant Enterobacter cloacae | 600 | [3] |
| Vanillic Acid | Uropathogenic Escherichia coli (UPEC) | 11800 | [4] |
Note: MIC values for this compound against a broad spectrum of microbes were not specifically found. The table includes data for the related 3-hydroxybenzoic acid and vanillic acid for comparative purposes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic
-
Negative control (media only)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with a known antibiotic) and a negative control (media only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Applications
Preliminary studies suggest that this compound and related compounds may possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| 3-Hydroxybenzoic acid | MCF-7 (Breast Cancer) | MTT Assay | 43.67 (at 0.078 mg/mL) | [2] |
| Vanillic Acid | HepG2 (Liver Cancer) | MTT Assay | 634.3 | [5] |
| Vanillic Acid | KKU-100 (Cholangiocarcinoma) | MTT Assay | 1508 | [5] |
Note: The provided data for 3-hydroxybenzoic acid on MCF-7 cells represents a percentage of viability at a specific concentration rather than a direct IC50 value. Data for vanillic acid is included for context.
Experimental Workflow: In Vitro Anticancer Screening
The following workflow outlines a typical process for screening the anticancer potential of a compound like this compound.
Caption: Experimental workflow for anticancer drug discovery.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium with supplements
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anti-inflammatory, antimicrobial, and potential anticancer activities warrant further investigation. The protocols and data presented in this document serve as a foundational guide for researchers to explore the medicinal chemistry applications of this versatile compound. Further studies are encouraged to elucidate the precise mechanisms of action and to establish a more comprehensive quantitative profile of its biological effects.
References
- 1. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED: In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae [mdpi.com]
- 4. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournals.swu.ac.th [ejournals.swu.ac.th]
Derivatization of 2-hydroxy-3-methoxybenzoic acid for GC-MS
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Hydroxy-3-methoxybenzoesäure für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von chemischen Verbindungen. Die Analyse von polaren, nichtflüchtigen Verbindungen wie 2-Hydroxy-3-methoxybenzoesäure (auch als 3-Methoxysalicylsäure bekannt) stellt jedoch eine Herausforderung dar. Ihre polaren funktionellen Gruppen – eine Carboxylgruppe (-COOH) und eine phenolische Hydroxylgruppe (-OH) – führen zu einer geringen Flüchtigkeit und einer schlechten thermischen Stabilität, was zu einer schlechten chromatographischen Peakform und möglichen Wechselwirkungen mit der GC-Säule führen kann.[1][2]
Um diese Einschränkungen zu überwinden, ist eine chemische Derivatisierung erforderlich.[1][3] Dieser Prozess wandelt die polaren funktionellen Gruppen in weniger polare und flüchtigere Analoga um, wodurch die thermische Stabilität erhöht und die chromatographischen Eigenschaften für die GC-MS-Analyse verbessert werden.[4][5] Die gängigsten Derivatisierungsmethoden für Phenolsäuren sind die Silylierung und die Veresterung/Alkylierung. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 2-Hydroxy-3-methoxybenzoesäure, wobei der Schwerpunkt auf der Silylierung als robuste und weit verbreitete Methode liegt.
Prinzip der Derivatisierung
Die Derivatisierung für die GC-MS-Analyse von 2-Hydroxy-3-methoxybenzoesäure zielt darauf ab, die aktiven Wasserstoffatome in den Hydroxyl- und Carboxylgruppen durch eine nichtpolare Gruppe zu ersetzen.
-
Silylierung: Dies ist das am weitesten verbreitete Verfahren für die Analyse von Phenolverbindungen.[4][6] Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ersetzen die aktiven Wasserstoffe durch eine Trimethylsilyl-(TMS)-Gruppe.[4][7] Die resultierenden TMS-Derivate sind deutlich flüchtiger und thermisch stabiler.[4]
-
Alkylierung/Veresterung: Diese Methode wandelt Carbonsäuren in ihre entsprechenden Ester (typischerweise Methylester) und phenolische Hydroxylgruppen in Ether um. Während die Veresterung der Carboxylgruppe relativ einfach ist (z. B. mit Methanol und einem Säurekatalysator), erfordert die Alkylierung der phenolischen Hydroxylgruppe möglicherweise stärkere Reagenzien.[8][9]
Die Silylierung wird oft wegen ihrer einfachen Durchführung und der hohen Flüchtigkeit der resultierenden Derivate bevorzugt.
Experimentelle Protokolle
Wichtiger Hinweis: Alle Derivatisierungsreaktionen sollten in einer trockenen Umgebung durchgeführt werden, da Feuchtigkeit mit den Reagenzien reagieren und die Ausbeute verringern kann.[10][11] Stellen Sie sicher, dass alle Glaswaren und Proben vor der Zugabe der Derivatisierungsmittel vollständig trocken sind.
Protokoll 1: Silylierung mit BSTFA + TMCS
Dieses Protokoll ist eine robuste Methode zur Derivatisierung sowohl der Carboxyl- als auch der Hydroxylgruppen.
Reagenzien und Materialien:
-
2-Hydroxy-3-methoxybenzoesäure-Standard oder getrockneter Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Trimethylchlorsilan (TMCS) (oft als 1 %-Mischung in BSTFA erhältlich)
-
Pyridin oder Acetonitril (GC-Qualität)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Stickstoffgasstrom zum Trocknen
Verfahren:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 50-100 µL) der Probelösung, die 2-Hydroxy-3-methoxybenzoesäure enthält, in ein sauberes GC-Vial.
-
Trocknung: Trocknen Sie die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (40-50 °C) vollständig ein. Es ist entscheidend, dass die gesamte Feuchtigkeit und das Lösungsmittel entfernt werden.
-
Derivatisierung: Geben Sie 100 µL des Silylierungsmittels (z. B. BSTFA mit 1 % TMCS) und 100 µL Pyridin (als Lösungsmittel und Katalysator) in das trockene Vial.
-
Reaktion: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt durch Vortexen. Erhitzen Sie das Vial für 45-60 Minuten bei 70-80 °C in einem Heizblock oder Wasserbad.[4]
-
Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Protokoll 2: Zweistufige Methoximierung und Silylierung mit MSTFA
Dieses Protokoll ist besonders nützlich in komplexen Matrizes (z. B. Metabolomikstudien), um die Bildung von Isomeren aus Carbonylgruppen zu verhindern. Für reine 2-Hydroxy-3-methoxybenzoesäure ist dies möglicherweise nicht notwendig, wird aber für einen umfassenderen Arbeitsablauf bereitgestellt.[5]
Reagenzien und Materialien:
-
Getrockneter Probenextrakt
-
Methoxyaminhydrochlorid (MeOx) in Pyridin (z. B. 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Heizblock oder Thermomixer
-
GC-Vials mit Septumkappen
Verfahren:
-
Trocknung: Stellen Sie sicher, dass die Probe vollständig trocken ist, wie in Protokoll 1 beschrieben.
-
Methoximierung: Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung in das trockene Vial. Verschließen Sie es und erhitzen Sie es 90 Minuten lang bei 30-37 °C unter Schütteln.[10][11]
-
Silylierung: Kühlen Sie das Vial auf Raumtemperatur ab. Geben Sie 80-100 µL MSTFA hinzu. Verschließen Sie das Vial sofort wieder.
-
Reaktion: Erhitzen Sie das Vial 30 Minuten lang bei 37 °C unter Schütteln.[10][11]
-
Abkühlen und Analyse: Lassen Sie das Vial auf Raumtemperatur abkühlen und injizieren Sie 1 µL in das GC-MS-System.
Datenpräsentation
Die folgende Tabelle fasst die gängigen Derivatisierungsmethoden und ihre Eigenschaften für die Analyse von Phenolsäuren wie 2-Hydroxy-3-methoxybenzoesäure zusammen.
| Eigenschaft | Silylierung (BSTFA/MSTFA) | Alkylierung/Veresterung |
| Zielgruppen | -OH, -COOH, -NH, -SH | -COOH, -OH (unter bestimmten Bedingungen) |
| Typische Reagenzien | BSTFA, MSTFA, TMCS | Diazomethan (giftig), MeOH/H₂SO₄, Alkyliodide |
| Reaktionsbedingungen | 60-80 °C, 30-90 min | Variabel (z. B. Rückfluss für 1-4 Stunden)[8] |
| Vorteile | Einzelschritt für mehrere Gruppen, hohe Flüchtigkeit der Derivate, weit verbreitet | Stabile Derivate |
| Nachteile | Empfindlich gegenüber Feuchtigkeit, Derivate können hydrolysieren | Diazomethan ist hochgiftig und explosiv, möglicherweise sind mehrere Schritte für verschiedene Gruppen erforderlich |
| Durchschnittliche Wiederfindung | Eine Studie an Phenolsäuren in Humanplasma berichtete über eine durchschnittliche Wiederfindung von 79,3 % nach der Silylierung.[7] | Wiederfindungsraten sind stark von der Methode und der Matrix abhängig. |
Empfohlene GC-MS-Parameter
Die folgenden Parameter können als Ausgangspunkt für die Analyse der derivatisierten 2-Hydroxy-3-methoxybenzoesäure dienen. Eine Methodenoptimierung ist für spezifische Instrumente und Anwendungen erforderlich.
-
GC-System: Gaschromatograph mit einem massenselektiven Detektor.
-
Säule: Kapillarsäule mit geringer bis mittlerer Polarität (z. B. DB-5ms, HP-5ms, 30 m x 0,25 mm, 0,25 µm Filmdicke).[12]
-
Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.
-
Injektor: Splitless-Modus (1 min), Temperatur: 280 °C.[4]
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 70 °C, 2 min halten
-
Rampe 1: 10 °C/min auf 200 °C
-
Rampe 2: 15 °C/min auf 300 °C, 5 min halten
-
-
MS-Transferleitung: 290 °C.[4]
-
Ionenquelle: Elektronenionisation (EI) bei 70 eV, Temperatur: 230 °C.[4]
-
Massenbereich: m/z 40-600.
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung und die chemische Reaktion.
Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung vor der GC-MS-Analyse.
Abbildung 2: Silylierungsreaktion von 2-Hydroxy-3-methoxybenzoesäure mit BSTFA.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing the Antioxidant Activity of o-Vanillic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid) is a phenolic acid and an isomer of vanillic acid, a well-known flavoring agent.[1][2] Phenolic compounds are of significant interest in the pharmaceutical and food industries due to their potential health benefits, largely attributed to their antioxidant properties.[1][2][3] Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][5] Therefore, robust and standardized methods for evaluating the antioxidant activity of compounds like o-vanillic acid are crucial.
This document provides detailed experimental protocols for assessing the in vitro and cellular antioxidant activity of o-vanillic acid. The described assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay. While some studies suggest o-vanillic acid may be a weak antioxidant in certain chemical assays, it is essential to employ a battery of tests to obtain a comprehensive profile of its activity.[1][2]
Experimental Workflow
The overall workflow for assessing the antioxidant activity of o-vanillic acid involves a series of in vitro chemical assays followed by a more biologically relevant cell-based assay.
Caption: Overall experimental workflow for assessing the antioxidant activity of o-Vanillic acid.
General Mechanism of Radical Scavenging
Phenolic antioxidants like o-vanillic acid primarily exert their effect by donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.[6] The reduction of the violet DPPH radical to a pale yellow hydrazine is monitored by the decrease in its absorbance.[6][7]
Materials:
-
o-Vanillic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation:
-
Prepare a stock solution of o-vanillic acid (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare similar dilutions for the positive control (Trolox or Ascorbic acid).
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of o-vanillic acid to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[6][9] The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.[7][9]
Materials:
-
o-Vanillic acid
-
ABTS
-
Potassium persulfate
-
Methanol or Phosphate-Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6][9]
-
Sample Preparation: Prepare serial dilutions of o-vanillic acid and Trolox as described in the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well plate.[9]
-
Incubate the mixture at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[10] This reduction results in the formation of a colored ferrous-probe complex, and the intensity of the color is proportional to the antioxidant capacity.[5][10][11]
Materials:
-
o-Vanillic acid
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Incubate the reagent at 37°C for 15 minutes.
-
Sample Preparation: Prepare serial dilutions of o-vanillic acid. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
Assay Procedure:
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol Trolox Equivalents (TE) per gram or µmol of the compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[13][14] It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by intracellular ROS.[14][15] Antioxidants reduce the fluorescence by scavenging these ROS.[14]
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator
-
o-Vanillic acid
-
Quercetin (as a positive control)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black plate at an appropriate density and culture until they reach confluence.[15][16]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of o-vanillic acid and the positive control (Quercetin) in the treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and add DCFH-DA solution (e.g., 25 µM) to the cells.
-
Incubate for 60 minutes at 37°C.[15]
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add a free radical initiator like AAPH (e.g., 600 µM) to all wells except the negative control.
-
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission (e.g., at 535 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.
-
Calculation: Calculate the area under the curve for fluorescence versus time. Determine the percentage inhibition of cellular antioxidant activity for each concentration of o-vanillic acid.
Data Presentation
The quantitative results from these assays can be summarized for clear comparison.
Table 1: In Vitro Antioxidant Activity of o-Vanillic Acid
| Assay | Parameter | o-Vanillic Acid | Positive Control (Trolox) |
| DPPH Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] |
| FRAP Assay | FRAP Value (µmol TE/g) | [Insert Value] | N/A |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Cellular Antioxidant Activity of o-Vanillic Acid
| Concentration (µg/mL) | % Inhibition of ROS Formation |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the antioxidant potential of o-vanillic acid. By employing a combination of chemical and cell-based assays, researchers can obtain a more complete and biologically relevant understanding of its antioxidant properties. This information is valuable for professionals in both research and drug development who are exploring the therapeutic potential of natural phenolic compounds. It is important to note that while o-vanillic acid has demonstrated antioxidant effects, its potency can vary depending on the specific assay used.[1][3]
References
- 1. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. assaygenie.com [assaygenie.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for Cell Culture Assays Involving 2-Hydroxy-3-Methoxybenzoic Acid
Introduction: Unveiling the Potential of 2-Hydroxy-3-Methoxybenzoic Acid
2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid or o-vanillic acid, is a phenolic acid that has garnered interest within the scientific community for its potential therapeutic properties.[1][2][3][4] Structurally, it is a derivative of benzoic acid with hydroxyl and methoxy groups at positions 2 and 3, respectively.[1][2] This compound has been identified in various natural sources, including the plants Colchicum decaisnei and Salvia divaricata.[2][5] Phenolic compounds, in general, are recognized for their diverse biological activities, and 2-hydroxy-3-methoxybenzoic acid is no exception, with studies suggesting its involvement in antioxidant, anti-inflammatory, and cytotoxic processes.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of 2-hydroxy-3-methoxybenzoic acid in various cell culture-based assays. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for investigating the compound's mechanism of action and potential as a therapeutic agent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-hydroxy-3-methoxybenzoic acid is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | 3-Methoxysalicylic acid, o-Vanillic acid | [1][2][3][4] |
| Molecular Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [2][3][4] |
| Appearance | Powder | [3] |
| Melting Point | 147-150 °C | [3] |
| CAS Number | 877-22-5 | [2][3][4] |
Core Application 1: Assessment of Cytotoxicity
Determining the cytotoxic profile of a compound is a fundamental first step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages, cancer cell lines)
-
2-Hydroxy-3-methoxybenzoic acid
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-hydroxy-3-methoxybenzoic acid in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Core Application 2: Evaluation of Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The ability of a compound to modulate inflammatory responses is a key area of investigation. A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
The Role of Nitric Oxide in Inflammation
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes.[8] While it plays a role in host defense, excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages contributes to the inflammatory cascade.[8][9] Therefore, inhibiting NO production is a target for anti-inflammatory therapies.
Protocol 2: Nitric Oxide Inhibition Assay using Griess Reagent
Principle: This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
2-Hydroxy-3-methoxybenzoic acid
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[10]
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 2-hydroxy-3-methoxybenzoic acid (determined from the MTT assay) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[10] Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Alternatively, mix equal volumes of supernatant and a pre-mixed Griess reagent.[10][11]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[10]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in the culture medium.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition can be calculated as follows: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
Underlying Mechanism: The NF-κB Signaling Pathway
The production of pro-inflammatory mediators, including iNOS, is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[10][11][12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[10][11][12]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2-hydroxy-3-methoxybenzoic acid.
Core Application 3: Characterization of Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. In vitro assays are essential for quantifying the antioxidant capacity of a compound.
Protocol 3: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
Materials:
-
2-Hydroxy-3-methoxybenzoic acid
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of 2-hydroxy-3-methoxybenzoic acid and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC₅₀ value.
Protocol 4: ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form by an antioxidant is monitored by the decrease in absorbance.
Materials:
-
2-Hydroxy-3-methoxybenzoic acid
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS•⁺ Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of the test compound or standard to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow Overview
The following diagram illustrates a logical workflow for the comprehensive evaluation of 2-hydroxy-3-methoxybenzoic acid using the described cell culture assays.
Caption: A streamlined workflow for investigating the bioactivity of 2-hydroxy-3-methoxybenzoic acid.
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid framework for the initial characterization of the cytotoxic, anti-inflammatory, and antioxidant properties of 2-hydroxy-3-methoxybenzoic acid. The data generated from these assays will be invaluable for guiding further research, including more in-depth mechanistic studies such as Western blotting to confirm the modulation of signaling pathways like NF-κB, and eventually, in vivo studies to validate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity and nitric oxide production of extracts obtained from the leaves of Chenopodium quinoa Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woongbee.com [woongbee.com]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chemmethod.com [chemmethod.com]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Inhibitory effect on NO production of phenolic compounds from Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methoxybenzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is guaiacol (2-methoxyphenol). Alternative starting materials include 2,3-dihydroxybenzaldehyde, which can be oxidized to the desired carboxylic acid.
Q2: Which synthetic route is most commonly employed for this synthesis?
A2: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is the most widely used method for synthesizing hydroxybenzoic acids from phenols like guaiacol.[1][2] However, controlling the regioselectivity to favor the desired 3-hydroxy-2-methoxy isomer can be challenging.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include:
-
Low Yield: Competing side reactions and incomplete conversion can significantly reduce the overall yield.
-
Poor Regioselectivity: The Kolbe-Schmitt reaction on guaiacol can produce a mixture of isomers, primarily 2-hydroxy-3-methoxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid (vanillic acid), making the isolation of the desired this compound difficult.
-
Byproduct Formation: At elevated temperatures, demethylation of the methoxy group can occur, followed by a second carboxylation, leading to the formation of dihydroxybenzoic acids.
-
Purification: Separating the desired product from unreacted starting materials and isomeric byproducts often requires careful chromatographic techniques.
Q4: Are there alternative methods to the traditional Kolbe-Schmitt reaction?
A4: Yes, enzymatic carboxylation is an emerging alternative that can offer high regioselectivity.[3] Specific decarboxylase enzymes can catalyze the carboxylation of phenols at the ortho-position with high precision, potentially leading to a cleaner reaction profile and higher yields of the desired isomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. Note that higher temperatures can lead to byproduct formation. - Ensure Anhydrous Conditions: The presence of water can decrease the yield of the Kolbe-Schmitt reaction.[4] Thoroughly dry all glassware and reagents before use. |
| Suboptimal Reagent Ratios | - Vary Stoichiometry: Experiment with the molar ratios of guaiacol, base (e.g., sodium hydroxide, potassium hydroxide), and carbon dioxide pressure to find the optimal conditions for your setup. |
| Poor CO2 Pressure Control | - Maintain Consistent Pressure: The carboxylation step is sensitive to carbon dioxide pressure. Ensure your reaction vessel is properly sealed and can maintain the desired pressure throughout the reaction. |
| Product Degradation | - Control Temperature: Avoid excessive heating, as this can lead to demethylation and other side reactions. A lower reaction temperature, even if it requires a longer reaction time, may improve the yield of the desired product. |
Issue 2: Poor Regioselectivity (Formation of Isomers)
| Possible Cause | Recommended Solution |
| Incorrect Choice of Base | - Select the Appropriate Cation: In the Kolbe-Schmitt reaction, the choice of the alkali metal cation can influence the position of carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can favor the para-position.[4] Experiment with different bases (e.g., NaOH, KOH, CsOH) to determine the optimal choice for maximizing the yield of the 3-hydroxy-2-methoxy isomer. |
| Suboptimal Temperature Profile | - Temperature Optimization: The temperature can significantly impact the isomer ratio. A systematic study of the reaction at different temperatures is recommended to identify the optimal range for the formation of the desired product. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-elution of Isomers | - Optimize Chromatographic Conditions: Use a high-resolution silica gel for column chromatography. Experiment with different solvent systems of varying polarity to achieve better separation. For challenging separations, consider using preparative HPLC. |
| Presence of Acidic Byproducts | - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group to separate it from neutral byproducts. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer. Acidifying the aqueous layer will then precipitate the purified product. |
| Product Oiling Out During Crystallization | - Solvent System Selection: Experiment with different solvent pairs for recrystallization. A combination of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction of Guaiacol
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
Guaiacol
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Carbon Dioxide (high pressure)
-
Hydrochloric Acid (concentrated)
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
High-pressure autoclave reactor
Procedure:
-
Preparation of Sodium Guaiacolate: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide in anhydrous toluene. Slowly add guaiacol to the solution while stirring. Heat the mixture to reflux to remove any traces of water azeotropically.
-
Carboxylation: Transfer the resulting sodium guaiacolate suspension to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the reactor to the desired temperature (e.g., 150-180 °C) with vigorous stirring. Maintain these conditions for several hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2 pressure. Transfer the reaction mixture to a beaker.
-
Acidification and Isolation: Slowly add concentrated hydrochloric acid to the reaction mixture with stirring until the pH is acidic (pH ~2). This will precipitate the crude hydroxybenzoic acids.
-
Purification: Filter the crude product and wash it with cold water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
Quantitative Data Summary:
The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of expected yields based on the chosen base, which influences regioselectivity.
| Base | Predominant Isomer | Expected Yield of Mixed Acids | Reference |
| Sodium Hydroxide | ortho-isomers | Moderate to High | [4] |
| Potassium Hydroxide | para-isomer | Moderate to High | [4] |
Note: The specific yield of the 3-hydroxy-2-methoxy isomer will depend on the precise reaction conditions and requires careful optimization and analysis.
Visualizations
Reaction Pathway: Kolbe-Schmitt Synthesis of this compound
References
Troubleshooting o-Vanillic acid purification by recrystallization
Welcome to the technical support guide for the purification of o-vanillic acid (2-hydroxy-3-methoxybenzoic acid) by recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical purification technique. This guide provides in-depth, field-proven insights to ensure you achieve high purity and yield in your experiments.
Core Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of a solid in a solvent typically increases with temperature.[1]
The Process in a Nutshell:
-
Dissolution: An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is slowly cooled, decreasing the solubility of the target compound. As the solution becomes supersaturated, the compound crystallizes out, leaving soluble impurities behind in the solvent (mother liquor).
-
Isolation: The pure crystals are collected by filtration and dried.
The success of this technique hinges on selecting a solvent where the target compound (o-vanillic acid) is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Critical First Step: Solvent Selection for o-Vanillic Acid
The choice of solvent is the most critical variable in a successful recrystallization. An ideal solvent should have a steep solubility curve for o-vanillic acid and should not react with it. The boiling point of the solvent should also ideally be below the melting point of the pure compound to avoid "oiling out."
-
o-Vanillic Acid Melting Point: ~152-154 °C
Below is a table summarizing the suitability of common laboratory solvents for the recrystallization of o-vanillic acid, a polar aromatic carboxylic acid.
| Solvent | Boiling Point (°C) | Solubility Characteristics | Recommendation & Rationale |
| Water | 100 | Moderately soluble in hot water, sparingly soluble in cold. | Excellent Choice. The polarity of water matches the hydroxyl and carboxylic acid groups, and the significant temperature differential between hot and cold water allows for good recovery.[2] |
| Ethanol | 78 | Very soluble in both hot and cold ethanol. | Poor Choice (Alone). o-Vanillic acid is too soluble in cold ethanol, which will lead to very low recovery.[3] However, it is useful in a mixed-solvent system with water. |
| Methanol | 65 | Very soluble in both hot and cold methanol. | Poor Choice (Alone). Similar to ethanol, high solubility at low temperatures prevents efficient crystal recovery. |
| Ethanol/Water Mix | 78-100 | Highly tunable. Soluble in hot mixtures, less soluble in cold, water-rich mixtures. | Good Choice (Advanced). Allows for fine-tuning of solubility. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop more of hot ethanol to clarify and then cool. |
| Toluene | 111 | Soluble when hot, less soluble when cold. | Viable Alternative. A good non-polar choice if polar impurities are the primary concern. Its boiling point is well below the melting point of o-vanillic acid. |
| Ethyl Acetate | 77 | Very soluble. | Poor Choice. Generally too effective a solvent at all temperatures for good recovery. |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of o-vanillic acid in a direct question-and-answer format.
dot
Caption: Troubleshooting workflow for o-vanillic acid recrystallization.
Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
A1: This is a classic sign that your solution is not supersaturated, most likely because too much solvent was used.
-
Causality: Crystal formation requires the concentration of the solute to exceed its solubility limit at a given temperature. If the solution remains unsaturated or only just saturated upon cooling, nucleation and crystal growth will not occur.
-
Solutions, in order of application:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.
-
Provide a Template (Seeding): If you have a small crystal of pure o-vanillic acid (a "seed crystal"), add it to the solution. This provides a pre-formed template for other molecules to deposit onto.
-
Increase Concentration: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of o-vanillic acid. Then, allow it to cool again.
-
Drastic Cooling: If the solution is indeed concentrated, sometimes a shock to the system by plunging the flask into a colder ice-salt bath can induce crystallization, though this may lead to smaller, less pure crystals.
-
Q2: My compound separated as a sticky, oily liquid instead of solid crystals. What is "oiling out" and how do I fix it?
A2: "Oiling out" is a liquid-liquid phase separation that occurs when a solute is highly concentrated and precipitates from solution at a temperature above its melting point. [4][5] Because impurities are often more soluble in the oily phase than in the bulk solvent, the resulting solid is often very impure.[5]
-
Causality: This is common when the crude solid is highly impure, which significantly depresses its melting point. It can also happen if the solution is cooled too rapidly, causing the solute to come out of solution so quickly that it doesn't have time to form an ordered crystal lattice.
-
Solutions:
-
Reheat and Dilute: The most reliable solution is to reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15%) to lower the saturation point slightly.
-
Slow Down Cooling: Allow the flask to cool very slowly. Let it cool to room temperature on the benchtop, perhaps insulated with a towel, before moving it to an ice bath. This gives the molecules adequate time to align into a crystal lattice.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your impure compound. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system.
-
Q3: I got crystals, but my final yield is very low. Where did my product go?
A3: Low yield is typically caused by using too much solvent, transferring the product prematurely, or incomplete crystallization.
-
Causality: Every bit of solvent left in the flask after filtration (the mother liquor) contains some dissolved product, even when cold. Using a large excess of solvent means a significant amount of product will remain dissolved and be lost.
-
Solutions & Preventative Measures:
-
Use the Minimum Hot Solvent: During the initial dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This ensures a highly saturated solution.
-
Ensure Complete Cooling: Maximize crystal recovery by allowing the flask to cool in an ice bath for at least 15-20 minutes before filtration. The solubility of o-vanillic acid in water is significantly lower at 0-5 °C than at room temperature.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven). If crystals form on the funnel during filtration, they will be lost.
-
Efficient Transfer: When filtering the final crystals, wash them with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving a significant portion of your product.
-
Q4: My "purified" crystals are still yellow/brown, and the melting point is low and broad. How do I remove colored impurities?
A4: Colored impurities and a poor melting point indicate that co-crystallization has occurred or that insoluble impurities were not removed.
-
Causality: Highly colored impurities are often large, conjugated organic molecules that can get trapped in the growing crystal lattice. A low, broad melting point is a definitive sign of impurity.
-
Solutions:
-
Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol: After dissolving your crude o-vanillic acid in the hot solvent, remove the flask from the heat source to stop boiling. Add a very small amount of activated charcoal (e.g., the tip of a spatula). Swirl and bring the solution back to a brief boil.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the fine charcoal particles before cooling the solution. Otherwise, the charcoal will contaminate your final product.
-
-
Perform a Second Recrystallization: If the first attempt does not yield a pure product, a second recrystallization, perhaps using a different solvent system, is often effective. Purity increases exponentially with each successive recrystallization.
-
Key Experimental Protocols
Protocol 1: Standard Recrystallization of o-Vanillic Acid from Water
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Dissolution: Place the crude o-vanillic acid (~2.0 g) in a 125 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 50 mL of deionized water. Heat the mixture on a hot plate with stirring.
-
Saturation: Bring the mixture to a gentle boil. Add more hot water in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess.
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Hot Filtration (if necessary): If the solution contains visible insoluble impurities (sand, dust), perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
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Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Long, needle-like crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water. Swirl the flask to create a slurry and pour the contents into the funnel with the vacuum on.
-
Washing: Wash the crystals in the funnel with two small portions (5-10 mL each) of ice-cold deionized water to rinse away the mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and let them air dry completely.
-
Analysis: Once dry, weigh the crystals to determine the percent recovery and measure the melting point to assess purity.
Protocol 2: Decolorization with Activated Charcoal
-
Follow Step 1 from the standard protocol above.
-
Once the solid is dissolved, remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.
-
Place the flask back on the heat and bring it to a boil for 2-3 minutes, allowing the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with Step 4 from the standard protocol to crystallize and isolate your purified o-vanillic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Synthesis of 2-Hydroxy-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for 2-hydroxy-3-methoxybenzoic acid?
A1: The most prevalent laboratory method for synthesizing 2-hydroxy-3-methoxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of guaiacol (2-methoxyphenol). This reaction is typically carried out by treating sodium or potassium guaiacolate with carbon dioxide under pressure and heat.
Q2: What are the primary side products I should expect during the synthesis of 2-hydroxy-3-methoxybenzoic acid via the Kolbe-Schmitt reaction?
A2: The primary side products include:
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4-Hydroxy-3-methoxybenzoic acid (isovanillic acid): This is the main isomeric byproduct. The ratio of the desired ortho isomer (2-hydroxy-3-methoxybenzoic acid) to the para isomer is influenced by reaction conditions.
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Unreacted Guaiacol: Incomplete reaction will leave residual starting material.
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Dicarboxylic acids: Under certain conditions, dicarboxylic acids such as 2-hydroxyisophthalic acid may be formed.
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Decarboxylation product: The desired product can undergo decarboxylation, especially at higher temperatures, reverting to guaiacol.
Q3: How can I identify the desired product and its common side products?
A3: The most common analytical techniques for identification are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison of retention times in HPLC and chemical shifts in NMR spectra with known standards is the most reliable method.
Troubleshooting Guides
Issue 1: Low Yield of 2-Hydroxy-3-methoxybenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all reactants and solvents are thoroughly dried, as water can decrease the yield.[1] - Increase reaction time or temperature, but be mindful of potential side reactions like decarboxylation at excessively high temperatures. - Ensure adequate CO2 pressure is maintained throughout the reaction. |
| Suboptimal Reaction Conditions | - The choice of alkali metal cation can influence the ortho/para selectivity. Sodium phenoxides tend to favor ortho carboxylation, while potassium phenoxides can lead to a higher proportion of the para isomer.[1][2] - Optimize the reaction temperature. Lower temperatures may favor the formation of the desired ortho isomer. |
| Loss during Work-up | - Carefully control the pH during acidification to ensure complete precipitation of the product. - Use cold solvents for washing the precipitate to minimize product loss. |
Issue 2: High Proportion of 4-Hydroxy-3-methoxybenzoic Acid Isomer
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring para-Substitution | - Use sodium hydroxide to form the sodium guaiacolate salt, as this generally favors ortho-carboxylation.[1][2] - Lower the reaction temperature. Higher temperatures can promote the formation of the thermodynamically more stable para isomer. |
| Isomerization | - Minimize reaction time to reduce the chance of rearrangement of the initially formed ortho product to the para isomer, especially at higher temperatures. |
Issue 3: Presence of Unreacted Guaiacol in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Carboxylation | - Increase the CO2 pressure and/or reaction time to drive the reaction to completion. - Ensure efficient stirring to maximize the contact between the guaiacolate and CO2. |
| Decarboxylation of the Product | - Avoid excessive reaction temperatures and prolonged heating, as this can cause the product to decarboxylate back to guaiacol.[3][4][5][6] |
Experimental Protocols
Synthesis of 2-Hydroxy-3-methoxybenzoic Acid via Kolbe-Schmitt Reaction
Materials:
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Guaiacol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Sulfuric acid or Hydrochloric acid (for acidification)
-
Suitable solvent (e.g., toluene, or solvent-free)
Procedure:
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Formation of Sodium Guaiacolate: In a suitable pressure reactor, dissolve guaiacol in a minimal amount of a high-boiling inert solvent or perform the reaction neat. Add an equimolar amount of sodium hydroxide.
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Drying: Heat the mixture under vacuum to remove any water and form the dry sodium guaiacolate salt.
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Carboxylation: Pressurize the reactor with carbon dioxide (typically 5-100 atm). Heat the mixture (typically 120-150°C) with vigorous stirring for several hours.
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Work-up: After cooling, dissolve the reaction mixture in water. Acidify the aqueous solution with sulfuric or hydrochloric acid to precipitate the crude product.
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Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
HPLC Method for Analysis of Reaction Mixture
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | 30 °C |
Note: The exact mobile phase composition and gradient program should be optimized to achieve baseline separation of 2-hydroxy-3-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid, and guaiacol.
Data Presentation
Table 1: Typical Spectroscopic Data for Identification
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 2-Hydroxy-3-methoxybenzoic acid | 3.85 (s, 3H, -OCH3), 7.00-7.60 (m, 3H, Ar-H), ~13.0 (br s, 1H, -COOH) | ~56.0 (-OCH3), ~115-150 (Ar-C), ~170.0 (-COOH) |
| 4-Hydroxy-3-methoxybenzoic acid | 3.84 (s, 3H, -OCH3), 6.85 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.55 (s, 1H, Ar-H), ~12.5 (br s, 1H, -COOH) | ~55.5 (-OCH3), ~112-151 (Ar-C), ~167.5 (-COOH) |
| Guaiacol | 3.78 (s, 3H, -OCH3), 6.70-7.00 (m, 4H, Ar-H), ~9.0 (s, 1H, -OH) | ~55.5 (-OCH3), ~112-148 (Ar-C) |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Visualizations
Caption: Workflow for the synthesis of 2-hydroxy-3-methoxybenzoic acid.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for o-Vanillic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the esterification of o-vanillic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of o-vanillic acid?
A1: The most prevalent and well-established method for the esterification of o-vanillic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
Q2: How does the equilibrium of the Fischer esterification of o-vanillic acid get driven towards the product side?
A2: The Fischer esterification is a reversible reaction. To favor the formation of the ester product, the equilibrium can be shifted to the right by:
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Using a large excess of the alcohol: This increases the concentration of one of the reactants, thereby pushing the reaction towards the product side in accordance with Le Châtelier's principle.
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Removing water as it is formed: Water is a byproduct of the esterification reaction. Its removal prevents the reverse reaction (hydrolysis of the ester) from occurring. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.
Q3: What are the typical reaction temperatures and times for o-vanillic acid esterification?
A3: The optimal temperature for the esterification of o-vanillic acid is typically the reflux temperature of the alcohol being used. For instance, when using methanol, the reaction is often carried out at its boiling point of approximately 65°C. Reaction times can vary from a few hours to overnight, depending on the specific alcohol, catalyst, and scale of the reaction. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.
Q4: How can the ester product be purified after the reaction?
A4: A standard workup and purification protocol for o-vanillic acid esters involves:
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Neutralization: After cooling the reaction mixture, it is typically washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted o-vanillic acid.
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Extraction: The ester is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or diethyl ether.
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Washing: The organic layer is washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
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Drying: The organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
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Further Purification: If necessary, the crude ester can be further purified by techniques such as column chromatography on silica gel or recrystallization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of o-vanillic acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Ester Yield | Incomplete reaction: The reaction may not have reached equilibrium. | - Increase the reaction time. - Ensure the reaction is being conducted at the reflux temperature of the alcohol. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Ineffective catalyst: The acid catalyst may be old or deactivated. | - Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. | |
| Steric hindrance: The ortho-position of the hydroxyl and methoxy groups can sterically hinder the approach of the alcohol to the carboxylic acid group.[2][3][4] | - Use a less bulky alcohol if possible. - Consider using a different esterification method that is less sensitive to steric hindrance, such as using an acid chloride or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). | |
| Formation of a Significant Amount of Side Product (Ether Formation) | Reaction of the phenolic hydroxyl group: The acidic conditions can catalyze the etherification of the phenolic hydroxyl group of o-vanillic acid with the alcohol. | - Protect the phenolic hydroxyl group with a suitable protecting group (e.g., acetyl) before performing the esterification. The protecting group can be removed after the esterification is complete. - Use milder reaction conditions (e.g., lower temperature and shorter reaction time) to minimize this side reaction. |
| Difficulty in Isolating the Product | Emulsion formation during workup: The presence of unreacted starting material and salts can lead to the formation of an emulsion during the aqueous extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for better phase separation. |
| Product is soluble in the aqueous layer: If a very polar alcohol (e.g., methanol) is used in large excess, the resulting ester may have some solubility in the aqueous wash solutions. | - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. | |
| Charring or Darkening of the Reaction Mixture | Decomposition at high temperatures: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the starting material or product. | - Ensure the reaction temperature does not significantly exceed the boiling point of the alcohol. - Reduce the reaction time if possible by monitoring the reaction progress closely. |
Data Presentation
The following table summarizes representative quantitative data for the esterification of vanillic acid and a closely related compound, providing a baseline for optimizing o-vanillic acid esterification. Note that yields for o-vanillic acid may be lower due to steric hindrance.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vanillic Acid | Isopropyl Alcohol | H₂SO₄ | Catalytic | Reflux | - | 77 | U.S. Patent 5,686,406 |
| Vanillic Acid | Ethanol | H₂SO₄ | Catalytic | Reflux | - | High | Zenodo |
| Benzoic Acid | Methanol | H₂SO₄ | 0.1 mL (conc.) | 65 | - | 90 | OperaChem |
| p-Hydroxybenzoic Acid | Various Alcohols | H₂SO₄ | Catalytic | Reflux | 2 | High | Indo American Journal of Pharmaceutical Research |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of o-Vanillic Acid with Ethanol
This protocol describes a general procedure for the esterification of o-vanillic acid using ethanol as the alcohol and sulfuric acid as the catalyst.
Materials:
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o-Vanillic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate (or other suitable extraction solvent)
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer and stir bar
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve o-vanillic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents). Place a magnetic stir bar in the flask.
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Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78°C).
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup - Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Be cautious as the neutralization of the acid will produce carbon dioxide gas, causing pressure to build up in the separatory funnel. Vent the funnel frequently.
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Extraction: Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times. Combine the organic layers.
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Washing: Wash the combined organic layers with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
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Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain the pure o-vanillic acid ester.
Visualizations
Caption: Experimental workflow for the esterification of o-vanillic acid.
Caption: Troubleshooting logic for low ester yield in o-vanillic acid esterification.
References
Stability of 3-Hydroxy-2-methoxybenzoic acid in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-2-methoxybenzoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic acid, it is susceptible to degradation under harsh environmental conditions.
Q2: What is the recommended pH range for maintaining the stability of this compound solutions?
Q3: How should aqueous solutions of this compound be stored to minimize degradation?
A3: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. For long-term storage, freezing the solution at -20 °C or below is recommended.
Q4: What are the potential degradation pathways for this compound in aqueous solution?
A4: Potential degradation pathways for this compound include oxidation, photodecomposition, and hydrolysis. Oxidation may lead to the formation of quinone-type structures. Exposure to light can cause photodegradation. Under extreme pH and temperature conditions, hydrolysis of the methoxy group or decarboxylation could occur. Studies on similar methoxybenzoic acids have shown that degradation can also involve demethoxylation and hydroxylation.[1]
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
A5: this compound may be incompatible with strong oxidizing agents, strong bases, and certain metal ions that can catalyze oxidation reactions. When preparing formulations, it is crucial to assess the compatibility with all other components.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound in solution.
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Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If it is alkaline, adjust to a neutral or slightly acidic pH using a suitable buffer system.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Ensure that the solution is prepared and stored in containers that protect it from light, such as amber glassware or foil-wrapped vials.
-
-
Possible Cause 3: Presence of dissolved oxygen.
-
Troubleshooting Step: De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere.
-
-
Possible Cause 4: Elevated temperature.
-
Troubleshooting Step: Prepare and store the solution at a lower temperature. If the experiment allows, conduct it at a reduced temperature.
-
-
Possible Cause 5: Contamination with metal ions.
-
Troubleshooting Step: Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if it does not interfere with your experiment.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in solution preparation.
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Troubleshooting Step: Standardize the solution preparation procedure, including the source and purity of reagents, water quality, and the method of dissolution.
-
-
Possible Cause 2: Inconsistent storage conditions.
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Troubleshooting Step: Ensure all samples are stored under identical conditions of temperature, light exposure, and atmosphere.
-
-
Possible Cause 3: Analytical method variability.
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Troubleshooting Step: Validate your analytical method for stability testing to ensure it is stability-indicating. Check for precision, accuracy, and linearity.
-
Issue 3: Appearance of unknown peaks in chromatograms during stability analysis.
-
Possible Cause 1: Formation of degradation products.
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Troubleshooting Step: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. Mass spectrometry can be used to elucidate the structure of these degradants.
-
-
Possible Cause 2: Interaction with container or closure.
-
Troubleshooting Step: Investigate potential leaching from the container material by storing the solvent in the container under the same conditions without the analyte and analyzing the solvent.
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical stability data for this compound based on the known behavior of similar phenolic acids. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Parameter | Value |
| pH Stability | ||
| pH 3.0 (25°C) | % Degradation after 7 days | < 1% |
| pH 7.0 (25°C) | % Degradation after 7 days | 2-5% |
| pH 9.0 (25°C) | % Degradation after 7 days | 10-15% |
| Temperature Stability | ||
| 4°C (pH 7.0) | % Degradation after 30 days | < 2% |
| 25°C (pH 7.0) | % Degradation after 30 days | 5-10% |
| 40°C (pH 7.0) | % Degradation after 30 days | 15-25% |
| Photostability | ||
| Exposed to light (25°C, pH 7.0) | % Degradation after 24 hours | 20-30% |
| Protected from light (25°C, pH 7.0) | % Degradation after 24 hours | < 1% |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
4. Thermal Degradation:
-
Protocol: Store a solid sample of this compound in an oven at 105°C for 24 hours. Also, prepare a solution of the compound (1 mg/mL in a suitable solvent like water or methanol) and heat it at 60°C for 24 hours. Analyze the samples at appropriate time points.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light with aluminum foil. Analyze both samples at appropriate time points.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength determined by UV-Vis spectrophotometry (a common starting point for phenolic compounds is around 270 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A typical experimental workflow for a stability study.
Caption: A troubleshooting decision tree for unexpected degradation.
References
Navigating the Challenges of 2-Hydroxy-3-methoxybenzoic Acid Solubility in Experimental Assays
A Comprehensive Technical Support Guide for Researchers
Researchers and drug development professionals often encounter significant hurdles when working with promising compounds that exhibit poor solubility. One such molecule, 2-hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid or 3-methoxysalicylic acid, presents challenges in various in vitro assays due to its limited solubility in aqueous solutions. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower scientists to overcome these solubility issues and obtain reliable and reproducible data.
Troubleshooting Guide: Overcoming Poor Solubility
Difficulties in dissolving 2-hydroxy-3-methoxybenzoic acid can manifest as precipitation in stock solutions, assay media, or during serial dilutions, leading to inaccurate results. The following troubleshooting guide, presented in a question-and-answer format, addresses these common problems.
Q1: My 2-hydroxy-3-methoxybenzoic acid is not dissolving in my aqueous buffer. What should I do?
A1: 2-hydroxy-3-methoxybenzoic acid is a moderately acidic compound with limited water solubility. To improve its dissolution in aqueous buffers, consider the following strategies:
-
pH Adjustment: As an acidic compound, its solubility dramatically increases at a pH above its pKa (predicted to be around 2.55). By increasing the pH of your buffer, you can deprotonate the carboxylic acid group, forming a more soluble salt. It is recommended to start by adjusting the pH of the buffer to 7.4, which is physiologically relevant for many cell-based assays.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, a water-miscible organic co-solvent can be used. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Prepare a high-concentration stock solution in 100% DMSO or ethanol and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid solvent-induced artifacts or toxicity.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous environment compared to the initial organic solvent. To mitigate this:
-
Optimize DMSO Concentration: While a high DMSO concentration in the stock is necessary, the final concentration in the assay medium should be kept to a minimum. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the highest concentration that maintains solubility without affecting your cells or assay components.
-
Serial Dilutions in Co-solvent/Media Mixtures: Instead of a single large dilution, perform serial dilutions. For cell-based assays, a good practice is to first dilute the DMSO stock into a small volume of serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Pre-warming the Assay Medium: Gently warming the assay medium to 37°C before adding the compound stock solution can sometimes improve solubility.
Q3: Can I use other solvents besides DMSO or ethanol?
A3: Yes, other polar organic solvents like methanol or acetone can also be used to prepare stock solutions. However, their compatibility with your specific assay system must be validated. For instance, acetone can be more volatile and may not be suitable for all cell culture applications. The choice of solvent should always be guided by empirical testing to ensure it does not interfere with the experimental outcome.
Frequently Asked Questions (FAQs)
Q: What is the predicted aqueous solubility of 2-hydroxy-3-methoxybenzoic acid?
A: The predicted aqueous solubility of 2-hydroxy-3-methoxybenzoic acid is approximately 3.86 g/L, which is equivalent to 3.86 mg/mL. However, this is a predicted value, and the actual solubility can be influenced by factors such as temperature and pH.
Q: What is the pKa of 2-hydroxy-3-methoxybenzoic acid?
A: The strongest acidic pKa for 2-hydroxy-3-methoxybenzoic acid is predicted to be 2.55. This indicates that it is a moderately acidic compound.
Q: Is 2-hydroxy-3-methoxybenzoic acid soluble in common organic solvents?
Q: How does pH affect the solubility of 2-hydroxy-3-methoxybenzoic acid?
A: As a carboxylic acid, its solubility is highly pH-dependent. In acidic solutions (pH below its pKa), it will exist predominantly in its less soluble, protonated form. In neutral to alkaline solutions (pH above its pKa), it will be in its more soluble, deprotonated (anionic) form.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for 2-hydroxy-3-methoxybenzoic acid and its isomers to aid in solvent selection.
| Solvent | Compound | Solubility | Temperature (°C) | Notes |
| Water | 2-hydroxy-3-methoxybenzoic acid | ~3.86 g/L (Predicted) | 25 | Predicted value. |
| Water | Vanillic acid (isomer) | 1.5 g/L | 14 | Measured value. |
| Water | 3-Methoxybenzoic acid (related) | 2 mg/mL | 25 | Measured value. |
| Ethanol | Vanillic acid (isomer) | Soluble | Not Specified | Qualitative data. |
| DMSO | 2-hydroxy-3-methoxybenzoic acid | Soluble | Not Specified | Qualitative data. |
| Methanol | 2-hydroxy-3-methoxybenzoic acid | Soluble | Not Specified | Qualitative data. |
| Acetone | 2-hydroxy-3-methoxybenzoic acid | Soluble | Not Specified | Qualitative data. |
Detailed Experimental Protocols
Here are detailed protocols for common assays where the solubility of 2-hydroxy-3-methoxybenzoic acid can be a factor, with specific steps to address this challenge.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for testing the cytotoxicity of 2-hydroxy-3-methoxybenzoic acid, with a focus on maintaining its solubility in cell culture medium.
Materials:
-
2-hydroxy-3-methoxybenzoic acid
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Selected cell line (e.g., B16-F10 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 100 mM stock solution of 2-hydroxy-3-methoxybenzoic acid in 100% DMSO. Ensure complete dissolution by vortexing and gentle warming if necessary.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment with Solubility Enhancement:
-
Prepare serial dilutions of the 100 mM stock solution in a sterile, empty 96-well plate using 100% DMSO.
-
In a separate 96-well plate, add 99 µL of pre-warmed (37°C) complete culture medium to each well.
-
Carefully add 1 µL of each DMSO serial dilution to the corresponding wells of the plate containing medium. This will result in a final DMSO concentration of 1%. Mix gently by pipetting up and down.
-
Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the different concentrations of 2-hydroxy-3-methoxybenzoic acid. Include a vehicle control (1% DMSO in medium) and a no-treatment control.
-
-
Incubation and MTT Addition:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Tyrosinase Inhibition Assay
This protocol is designed to screen for the inhibitory effect of 2-hydroxy-3-methoxybenzoic acid on mushroom tyrosinase activity, with provisions for its limited aqueous solubility.
Materials:
-
2-hydroxy-3-methoxybenzoic acid
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration will need to be optimized for the assay.
-
Substrate Solution: Prepare a stock solution of L-DOPA in phosphate buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-hydroxy-3-methoxybenzoic acid in 100% DMSO.
-
-
Assay Procedure with Solubility Considerations:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (prepare serial dilutions from the DMSO stock in phosphate buffer, ensuring the final DMSO concentration is below 1%).
-
Enzyme solution
-
-
Incubate the plate at 25°C for 10 minutes to allow for any interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) in a kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and, if applicable, the IC₅₀ value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Inhibition of the tyrosinase signaling pathway.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of o-Vanillic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of o-Vanillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for o-Vanillic acid in reverse-phase HPLC?
Peak tailing for o-Vanillic acid, an acidic phenolic compound, in reverse-phase HPLC is primarily caused by unwanted secondary interactions between the analyte and the stationary phase. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] A tailing or asymmetry factor greater than 1.2 is generally considered significant peak tailing.[2][3] The main reasons for these interactions include:
-
Secondary Silanol Interactions: The most common cause is the interaction of the carboxyl and hydroxyl groups of o-Vanillic acid with residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][4] These acidic silanol groups can be deprotonated at higher pH values and interact with the polar functional groups of the analyte, causing some molecules to be retained longer, which results in a "tail".[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is not sufficiently low, the carboxylic acid group of o-Vanillic acid (and the residual silanols on the column) can be ionized. A mix of ionized and non-ionized forms of the analyte will lead to peak distortion and tailing.[1][5]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[1][6]
-
Column Contamination and Degradation: The accumulation of contaminants on the column can create active sites that cause tailing. Physical degradation of the column, such as the formation of voids in the packing material, can also lead to distorted peaks.[1][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it is detected.[1]
Q2: How can I systematically troubleshoot and resolve peak tailing for o-Vanillic acid?
A systematic approach is recommended to identify and resolve the cause of peak tailing. The following troubleshooting workflow can be used:
Q3: What is the optimal mobile phase pH for analyzing o-Vanillic acid?
For acidic compounds like o-Vanillic acid, it is crucial to maintain a mobile phase pH that is at least 2 pH units below the pKa of the analyte. This ensures that the carboxylic acid group remains fully protonated (non-ionized), minimizing secondary interactions with the stationary phase. A typical recommendation is to adjust the mobile phase to a pH between 2.5 and 3.0 using an acidifier like trifluoroacetic acid (TFA), formic acid, or phosphoric acid.[5][8]
Quantitative Data Summary
The following table summarizes key parameters for the successful HPLC analysis of o-Vanillic acid with minimal peak tailing.
| Parameter | Recommended Value/Type | Rationale |
| Column | High-purity, end-capped C18 or C8 | Minimizes available silanol groups for interaction. |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of o-Vanillic acid and silanol groups.[5][8] |
| Acid Modifier | 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, or Phosphoric Acid | Provides consistent low pH.[8] |
| Buffer Concentration | 10-50 mM | Ensures stable pH throughout the analysis.[5] |
| Organic Modifier | Acetonitrile or Methanol | Common reverse-phase solvents. Acetonitrile often provides better peak shape. |
| Injection Volume | 5-20 µL | Helps prevent column overload. |
| Sample Concentration | < 100 µg/mL | Reduces the risk of mass overload. |
Experimental Protocol: Optimized HPLC Method for o-Vanillic Acid
This protocol provides a starting point for developing a robust HPLC method for o-Vanillic acid analysis that minimizes peak tailing.
1. Materials and Reagents:
-
o-Vanillic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
0.45 µm syringe filters
2. Instrument and Column:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped
3. Mobile Phase Preparation:
-
Aqueous Phase (A): Add 1.0 mL of TFA to 1 L of ultrapure water to create a 0.1% TFA solution. This will result in a pH of approximately 2.5.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Degas both mobile phase components before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm[8]
-
Injection Volume: 10 µL
-
Gradient Elution (Example):
-
0-2 min: 15% B
-
2-15 min: Gradient to 40% B
-
15-17 min: Gradient to 90% B (column wash)
-
17-20 min: Hold at 90% B
-
20-21 min: Return to 15% B
-
21-25 min: Re-equilibration at 15% B
-
5. Sample Preparation:
-
Prepare a stock solution of o-Vanillic acid in methanol or the initial mobile phase composition.
-
Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Key Interactions
The following diagram illustrates the chemical interactions that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
How to prevent degradation of 3-Hydroxy-2-methoxybenzoic acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Hydroxy-2-methoxybenzoic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The degradation of this compound, a phenolic compound, is primarily caused by oxidative processes. Key factors that promote degradation during extraction include:
-
pH: Non-optimal pH can lead to ionization of the phenolic hydroxyl and carboxylic acid groups, potentially increasing susceptibility to oxidation. Many phenolic compounds are more stable in slightly acidic conditions.
-
Temperature: High temperatures can accelerate the rate of degradation reactions, including decarboxylation of benzoic acid derivatives.
-
Light Exposure: UV and visible light can induce photochemical reactions, leading to the degradation of the compound.
-
Presence of Oxygen: Oxygen is a key participant in oxidative degradation. Performing extractions in the presence of air increases the risk of degradation.
-
Presence of Metal Ions: Metal ions can catalyze oxidative reactions.
-
Enzymatic Activity: If the source material is of biological origin, endogenous enzymes like polyphenol oxidases can contribute to degradation.
Q2: What are the visual indicators of this compound degradation?
A2: A common sign of phenolic compound degradation is a change in the color of the extract. The formation of quinone-type structures due to oxidation can result in a yellow or brown discoloration of the solution.
Q3: Can I use antioxidants to prevent degradation? If so, which ones are recommended?
A3: Yes, adding antioxidants to the extraction solvent is a highly effective strategy. Ascorbic acid and butylated hydroxytoluene (BHT) are commonly used to minimize oxidative degradation. Ascorbic acid is often preferred due to its water solubility and effectiveness in scavenging free radicals.
Q4: What is the optimal pH range for extracting this compound?
A4: While specific data for this compound is limited, a slightly acidic pH is generally recommended for the extraction of phenolic acids to ensure they remain in their less polar, protonated form, which improves extraction efficiency and stability. For similar hydroxybenzoic acids, a pH range of 2-4 has been shown to be optimal for minimizing degradation during oxidative processes.
Q5: How does the choice of solvent affect the stability of this compound?
A5: The choice of solvent is crucial. Polar protic solvents like water can participate in degradation reactions. While aqueous mixtures are often necessary for extraction, using organic solvents such as ethanol or methanol, often mixed with water, can be beneficial. The addition of a small amount of acid (e.g., 0.1% HCl) to the solvent mixture can improve the stability of phenolic compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Extract is discolored (yellow/brown) | Oxidative degradation | 1. Add an antioxidant (e.g., ascorbic acid) to the extraction solvent. 2. Purge the solvent and extraction vessel with an inert gas (nitrogen or argon). 3. Protect the extraction setup from light. |
| Low yield of extracted compound | Degradation during extraction | 1. Optimize the extraction temperature, keeping it as low as reasonably possible. 2. Adjust the pH of the extraction solvent to a slightly acidic range (pH 3-4). 3. Minimize the extraction time. |
| Inconsistent results between batches | Variations in extraction conditions | 1. Strictly control and monitor pH, temperature, and extraction time. 2. Ensure consistent quality of solvents and reagents. 3. Standardize the light conditions during the procedure. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for minimizing the degradation of hydroxybenzoic acids during extraction, based on data for similar compounds.
| Parameter | Recommended Range/Value | Rationale | Source(s) |
| pH | 2 - 4 | Minimizes ionization and subsequent oxidation. | |
| Temperature | 25°C - 40°C | Reduces the rate of thermal degradation. | |
| Ascorbic Acid Concentration | 0.1% (w/v) | Effective for scavenging free radicals and preventing oxidation. | |
| Solvent Modifier (Acid) | 0.1% - 0.5% HCl in solvent | Enhances stability and extraction efficiency. |
Experimental Protocols
Protocol 1: Standard Solvent Extraction with Degradation Prevention
This protocol describes a standard procedure for extracting this compound while minimizing degradation.
-
Solvent Preparation:
-
Prepare the desired extraction solvent (e.g., 70:29.5:0.5 v/v/v methanol:water:HCl).
-
Add an antioxidant, such as ascorbic acid, to a final concentration of 0.1% (w/v).
-
Degas the solvent by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
-
Sample Preparation:
-
Grind the solid sample material to a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Combine the powdered sample with the prepared solvent in a flask. A solid-to-solvent ratio of 1:10 (g/mL) is a good starting point.
-
If possible, flush the headspace of the flask with nitrogen or argon before sealing.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Perform the extraction at a controlled, low temperature (e.g., room temperature) on a shaker for a predetermined duration.
-
Monitor the extraction progress if necessary to avoid unnecessarily long extraction times.
-
-
Post-Extraction Handling:
-
Immediately after extraction, filter the mixture to remove solid residues.
-
Store the resulting extract in an amber vial at low temperature (4°C or -20°C) under an inert atmosphere if possible.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for extraction to prevent degradation.
Navigating the Synthesis of 2-Hydroxy-3-methoxybenzoic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of 2-hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid, this technical support center offers a comprehensive resource for troubleshooting and frequently asked questions. The synthesis, particularly its scaling up, presents unique challenges that require careful consideration of reaction parameters and safety protocols. This guide provides detailed experimental procedures, quantitative data analysis, and visual workflows to support a successful and efficient synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-hydroxy-3-methoxybenzoic acid?
A1: The most prevalent industrial method for the synthesis of 2-hydroxy-3-methoxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of guaiacol. This process typically utilizes sodium or potassium guaiacolate, which is then subjected to high pressure with carbon dioxide gas.
Q2: What are the critical parameters that influence the yield and purity during the Kolbe-Schmitt carboxylation of guaiacol?
A2: The key parameters influencing the outcome of the guaiacol carboxylation are temperature, carbon dioxide pressure, and the choice of alkali metal (sodium vs. potassium). These factors significantly affect the reaction rate and the regioselectivity, determining the ratio of the desired 2-hydroxy-3-methoxybenzoic acid to its isomers.
Q3: What are the common byproducts in this synthesis, and how can their formation be minimized?
A3: A common byproduct is the isomeric 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The formation of this isomer is influenced by the reaction conditions. Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer. Additionally, unreacted guaiacol and the formation of other carboxylation products can be present. Optimizing reaction time and temperature can help minimize the formation of these impurities.
Q4: What are the primary safety concerns when scaling up the synthesis of 2-hydroxy-3-methoxybenzoic acid?
A4: Scaling up the Kolbe-Schmitt reaction involves handling a high-pressure gas-liquid system, which presents significant safety challenges. Key concerns include the potential for runaway reactions due to the exothermic nature of the carboxylation, and the risks associated with high-pressure equipment. A thorough risk assessment, proper reactor design with adequate heat transfer and pressure relief systems, and meticulous control of reaction parameters are crucial for safe operation.[1][2]
Q5: How can 2-hydroxy-3-methoxybenzoic acid be effectively purified from its isomers and other impurities at an industrial scale?
A5: Purification can be challenging due to the similar physical properties of the isomers. Fractional crystallization is a common technique that exploits slight differences in solubility in a given solvent. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is also an effective method for purification. In some cases, derivatization to compounds with more distinct physical properties, followed by separation and subsequent removal of the derivatizing group, may be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal temperature or pressure. - Presence of moisture in reactants. | - Monitor the reaction progress using techniques like HPLC to ensure completion. - Systematically optimize temperature and CO2 pressure. - Ensure all reactants and the reactor are thoroughly dried, as water can reduce the yield.[3] |
| High Levels of Isomeric Impurity (e.g., Vanillic Acid) | - Reaction temperature is too high, favoring the para-isomer. - The choice of alkali metal may influence regioselectivity. | - Lower the reaction temperature to favor ortho-carboxylation. - Investigate the use of sodium versus potassium phenoxide, as this can influence the ortho/para ratio. |
| Product Discoloration | - Oxidation of the phenolic group. - Presence of trace metal impurities. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use high-purity starting materials and ensure the reactor is free from contaminants. A wash with a chelating agent during work-up may be beneficial. |
| Poor Reproducibility at Larger Scale | - Inefficient mixing and heat transfer. - Inconsistent gas dispersion. | - Ensure the reactor is equipped with an efficient agitation system to maintain homogeneity. - Implement precise temperature control with adequate cooling capacity to manage the reaction exotherm. - Utilize a sparging system that ensures uniform distribution of CO2 throughout the reaction mixture. |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for crystallization. | - Purify the crude product to remove impurities that may interfere with crystallization. - Screen various solvent systems to find one that provides good crystal formation and purity. Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization. |
Experimental Protocols
Synthesis of Sodium Guaiacolate
A detailed protocol for the preparation of the sodium guaiacolate intermediate is crucial for a successful carboxylation.
| Parameter | Value |
| Reactants | Guaiacol, Sodium Hydroxide |
| Solvent | Toluene (or other suitable inert solvent) |
| Procedure | 1. Charge the reactor with guaiacol and toluene. 2. Slowly add a stoichiometric amount of sodium hydroxide solution with vigorous stirring. 3. Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap. 4. Once all water is removed, cool the resulting slurry of sodium guaiacolate for use in the next step. |
| Key Process Control | - Accurate stoichiometry of reactants. - Complete removal of water is critical for the subsequent carboxylation reaction. |
Kolbe-Schmitt Carboxylation of Sodium Guaiacolate
This protocol outlines the high-pressure carboxylation step.
| Parameter | Value |
| Reactant | Sodium Guaiacolate |
| Reagent | Carbon Dioxide (high purity) |
| Reactor | High-pressure autoclave with efficient stirring and temperature control |
| Temperature | 120-150°C (optimization required) |
| Pressure | 5-10 atm (optimization required) |
| Reaction Time | 4-8 hours (monitor for completion) |
| Procedure | 1. Charge the autoclave with the sodium guaiacolate slurry. 2. Seal the reactor and purge with inert gas. 3. Pressurize the reactor with carbon dioxide to the desired pressure. 4. Heat the mixture to the target temperature with vigorous stirring. 5. Maintain the temperature and pressure for the specified reaction time. |
| Key Process Control | - Precise control of temperature and pressure is essential for yield and regioselectivity. - Efficient agitation is necessary to ensure good gas-liquid mass transfer. |
Work-up and Isolation of 2-Hydroxy-3-methoxybenzoic Acid
The final step involves the isolation and purification of the product.
| Parameter | Value |
| Procedure | 1. Cool the reactor to room temperature and carefully vent the excess CO2. 2. Dissolve the solid reaction mixture in water. 3. Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the crude product. 4. Cool the mixture in an ice bath to maximize precipitation. 5. Collect the crude product by vacuum filtration and wash with cold water. 6. Dry the crude product. |
| Purification | Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture. |
| Key Process Control | - Careful control of pH during acidification is important for complete precipitation. - Thorough washing of the filter cake helps to remove inorganic salts. |
Visualizing the Process
To aid in understanding the experimental workflow, the following diagrams illustrate the key stages of the synthesis.
References
Technical Support Center: Purification of Commercial o-Vanillic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial o-vanillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial o-vanillic acid?
Commercial o-vanillic acid may contain several impurities, primarily stemming from its synthesis process. The most common synthetic route involves the oxidation of o-vanillin. Therefore, potential impurities include:
-
o-Vanillin: Incomplete oxidation of the starting material can lead to residual o-vanillin in the final product.
-
Guaiacol: As the precursor for o-vanillin synthesis, unreacted guaiacol may be present in trace amounts.[1]
-
Related Isomers: The synthesis of o-vanillin from guaiacol can sometimes yield small quantities of the isomeric p-vanillin, which could be carried through to the final o-vanillic acid product.
-
Color Impurities: The presence of a tan or off-white color can indicate trace amounts of oxidized byproducts or residual reagents from the synthesis.[2]
Q2: My o-vanillic acid is off-white to beige. How can I remove the color?
A yellowish or beige color in o-vanillic acid typically indicates the presence of minor impurities.[3] The most effective method to remove these colored impurities is through recrystallization, often with the addition of a decolorizing agent like activated charcoal. The detailed protocol for this procedure is provided below. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a significant loss of the desired product.
Q3: How do I choose the best solvent for recrystallizing o-vanillic acid?
The ideal solvent for recrystallization should dissolve the o-vanillic acid well at elevated temperatures but poorly at low temperatures.[4] For phenolic acids like o-vanillic acid, water is often a suitable solvent.[4] Based on the properties of the closely related vanillic acid, other potential solvents include ethanol and aqueous ethanol mixtures.[5][6] A mixed solvent system, such as ethanol-water, can be particularly effective. You would dissolve the o-vanillic acid in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy, then redissolve by adding a few more drops of hot ethanol.
Q4: After recrystallization, my yield is very low. What could be the reason?
Several factors can contribute to a low recovery yield during recrystallization:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product will crystallize on the filter paper along with the impurities.
-
Cooling the solution too rapidly: This can lead to the formation of small, impure crystals that trap impurities.
-
Insufficient cooling: Not cooling the solution to a low enough temperature will result in a lower yield of crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the solute. | Use a solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product is Still Colored After Recrystallization | Insufficient amount of decolorizing charcoal was used, or the charcoal was not effectively removed. | Repeat the recrystallization, ensuring to use an appropriate amount of charcoal and performing a hot filtration to remove it completely. |
| Melting Point of Purified Product is Still Broad or Depressed | The product is not yet pure. | A second recrystallization may be necessary. Ensure the crystals are thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. |
Experimental Protocol: Recrystallization of o-Vanillic Acid
This protocol outlines the standard procedure for purifying o-vanillic acid by recrystallization from an aqueous solution.
Materials:
-
Impure o-vanillic acid
-
Distilled or deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the impure o-vanillic acid in an Erlenmeyer flask. For every 1 gram of impure acid, start with approximately 20-30 mL of distilled water. Heat the mixture to boiling while stirring to dissolve the solid. Add more water in small portions only if necessary to fully dissolve the solid at boiling temperature.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the flask and gently boil the solution for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold distilled water to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Quantitative Data Summary
The following table summarizes key physical properties of o-vanillic acid and its common precursor, which are useful for identification and assessing purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| o-Vanillic Acid | C₈H₈O₄ | 168.15 | Off-White to Beige Solid | Not specified in search results |
| Vanillic Acid (isomer) | C₈H₈O₄ | 168.15 | White to pale yellow powder | 210 - 213 |
| o-Vanillin | C₈H₈O₃ | 152.15 | --- | --- |
Note: Specific melting point data for o-vanillic acid was not available in the provided search results. Researchers should consult a reliable chemical database for this information.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of commercial o-vanillic acid.
Caption: Workflow for the purification of o-vanillic acid.
References
- 1. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. murov.info [murov.info]
- 5. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Hydroxy-2-methoxybenzoic Acid and Vanillic Acid
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of phenolic compounds, structural isomers often exhibit surprisingly divergent biological activities. This guide provides a comprehensive, data-driven comparison of two such isomers: 3-Hydroxy-2-methoxybenzoic acid and its well-studied counterpart, vanillic acid (4-hydroxy-3-methoxybenzoic acid). As a senior application scientist, my aim is to present an objective analysis of their performance in key biological assays, supported by experimental data, to aid researchers in selecting the appropriate candidate for their specific applications, from food preservation to therapeutic development.
Chemical Structures at a Glance
The seemingly minor shift in the positions of the hydroxyl and methoxy groups on the benzoic acid ring profoundly influences the electronic and steric properties of these molecules, which in turn dictates their biological efficacy.
-
This compound: Also known as o-vanillic acid, this compound features a methoxy group at the C2 position and a hydroxyl group at the C3 position.
-
Vanillic acid: A widely occurring natural phenolic acid, it has a hydroxyl group at the C4 position and a methoxy group at the C3 position.
Comparative Analysis of Biological Activities
This section delves into a side-by-side comparison of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of these two phenolic acids, with quantitative data summarized for clarity.
Antioxidant Activity: A Tale of Two Isomers
The antioxidant capacity of phenolic compounds is crucial for their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals is a key measure of this activity.
A direct comparative study on the antioxidant properties of vanillic acid isomers revealed that vanillic acid possesses superior radical scavenging activity compared to this compound.[1] In contrast, this compound was found to be a weak antioxidant in this comparative analysis.[1]
| Compound | Antioxidant Assay | IC50 Value | Reference |
| This compound | OH Radical Inhibition | >1000 µg/mL | [2] |
| Vanillic Acid | DPPH Radical Scavenging | 2.69 mg/mL | [3] |
| Vanillic Acid | DPPH Radical Scavenging | 48.2 µg/mL | [4] |
| Vanillic Acid | ABTS Radical Scavenging | 47.4 µg/mL | [4] |
| Vanillic Acid | H2O2 Scavenging | SC50 = 10.40 µg/mL | [5] |
| Vanillic Acid | HOCl Scavenging | SC50 = 1.74 µg/mL | [5] |
Expert Insight: The superior antioxidant activity of vanillic acid can be attributed to the para-position of the hydroxyl group relative to the carboxylic acid, which facilitates the donation of a hydrogen atom to stabilize free radicals. The intramolecular hydrogen bonding in this compound may hinder this process, leading to its weaker antioxidant potential.
Anti-inflammatory Potential: Targeting Key Mediators
Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory pathways is a significant indicator of its therapeutic potential.
Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. It has been demonstrated to decrease the production of tumor necrosis factor-alpha (TNF-α).[6] Furthermore, it concentration-dependently inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Vanillic acid also exhibits potent anti-inflammatory effects. It significantly downregulates the release of pro-inflammatory cytokines like TNF-α and interleukin-8 (IL-8) in stimulated neutrophils.[5] It has been shown to inhibit neutrophil recruitment and the production of pro-inflammatory cytokines through the inhibition of NF-κB activation.[8]
| Compound | Anti-inflammatory Assay | Effect | Reference |
| This compound | TNF-α production inhibition | Inhibits TNF-α production | [6] |
| This compound | NO production in LPS-stimulated macrophages | Concentration-dependent inhibition | [7] |
| Vanillic Acid | Cytokine release in LPS-stimulated neutrophils | Inhibition of TNF-α and IL-8 | [5] |
| Vanillic Acid | Protein glycation | IC50 = 46.4 µg/mL | [5] |
Antimicrobial Efficacy: A Broad Spectrum of Activity for Vanillic Acid
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic acids have long been recognized for their antimicrobial properties.
Vanillic acid has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9] Its mechanism is thought to involve the disruption of bacterial cell membrane integrity.[10] In contrast, comprehensive data on the antimicrobial spectrum of this compound is less readily available, although some derivatives have shown antimicrobial potential.[11]
| Compound | Microorganism | MIC Value | Reference |
| Vanillic Acid | Staphylococcus aureus | 600 µg/mL | |
| Vanillic Acid | Salmonella Typhi | 600 µg/mL | |
| Vanillic Acid | Proteus mirabilis | 600 µg/mL | |
| Vanillic Acid | Carbapenem-resistant Enterobacter cloacae | 600 µg/mL | [12] |
| Vanillic Acid | Carbapenem-resistant Enterobacter hormaechei | 800 mg/L | [9] |
| Vanillic Acid | Uropathogenic Escherichia coli | 11.80 mM | [9] |
Anticancer Activity: A Glimmer of Potential for this compound
The search for novel anticancer agents is a cornerstone of modern drug discovery. Phenolic compounds have shown promise in this area due to their ability to induce apoptosis and inhibit cancer cell proliferation.
While vanillic acid has been more extensively studied for its anticancer effects, with demonstrated activity against various cancer cell lines[3][13], a comparative study has indicated that this compound is the most effective cytotoxic compound among its isomers.[1] In vitro studies have also shown that this compound can inhibit the growth of cancer cells.[6]
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | In vitro cancer cells | Inhibition of growth | [6] |
| Vanillic Acid | A549 (Lung) | 6 µg/mL (72h) | [13] |
| Vanillic Acid | HepG2 (Liver) | 634.3 µg/mL (48h) | [3] |
| Vanillic Acid | KKU-100 (Cholangiocarcinoma) | 1508 µg/mL (72h) | [3] |
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are standardized methodologies for the key assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, to determine the anti-inflammatory activity of a compound in cell culture.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination via Broth Microdilution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their targeted development.
Vanillic Acid: A Multi-Targeting Agent
Vanillic acid exerts its biological effects through various signaling pathways. Its anti-inflammatory action, for instance, is partly mediated by the inhibition of the NF-κB pathway, a key regulator of inflammation.
Caption: Proposed Anti-inflammatory Mechanism of Vanillic Acid via NF-κB Pathway Inhibition.
This compound: An Emerging Player
While the exact signaling pathways modulated by this compound are still under investigation, its ability to inhibit TNF-α production suggests an interaction with inflammatory signaling cascades. Its cytotoxic effects may involve the induction of apoptosis through pathways that are yet to be fully elucidated.
Conclusion and Future Directions
This comparative guide highlights the distinct biological profiles of this compound and vanillic acid. Vanillic acid emerges as a potent antioxidant and broad-spectrum antimicrobial agent with well-documented anti-inflammatory and anticancer properties. In contrast, this compound, while a weaker antioxidant, shows promise as a cytotoxic agent and an inhibitor of specific inflammatory mediators.
For researchers, the choice between these two isomers will depend on the desired biological outcome. Vanillic acid's established safety profile and diverse activities make it a strong candidate for applications in food preservation and as a nutraceutical. The potent cytotoxic activity of this compound warrants further investigation for its potential as a lead compound in anticancer drug discovery.
Future research should focus on conducting more direct, head-to-head comparative studies of these isomers across a wider range of biological assays and cell lines. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
References
- 1. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 2169-28-0 | FH36366 [biosynth.com]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Validating Analytical Methods for 2-Hydroxy-3-Methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-hydroxy-3-methoxybenzoic acid is paramount for ensuring product quality, stability, and for conducting pharmacokinetic studies. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-hydroxy-3-methoxybenzoic acid, supported by experimental data from closely related phenolic acids.
Comparison of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is robust, cost-effective, and widely available, making it a workhorse for routine quality control of bulk materials and formulations where the analyte concentration is relatively high. The specificity can be moderate to high, depending on the complexity of the sample matrix and the chromatographic separation achieved.[1]
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for trace-level analysis in complex biological matrices like plasma.[1][2] The use of multiple reaction monitoring (MRM) provides a high degree of certainty in analyte identification and quantification, even in the presence of co-eluting compounds.[1]
The selection of an appropriate analytical technique is a critical first step in method development and validation. The following diagram illustrates a decision-making process for choosing between HPLC-UV and LC-MS/MS.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of compounds structurally similar to 2-hydroxy-3-methoxybenzoic acid. These values serve as a benchmark for what can be expected during method validation.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters [1]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~1.5 ng/mL |
| Specificity | Moderate to High | Very High |
Table 2: Linearity Data for a Validated HPLC Method for a Related Phenolic Acid [3]
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 2-hydroxy-4-methoxybenzoic acid | 10 - 300 | > 0.999 |
Table 3: Precision and Accuracy Data for a Validated HPLC Method for a Related Phenolic Acid [3]
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (% Recovery) |
| 2-hydroxy-4-methoxybenzoic acid | 1.3 - 2.8% | 0.95 - 2.5% | 97.5 - 102.3% |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for reproducible results. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis.
1. HPLC-UV Method for Quantification
This method is suitable for the quantification of 2-hydroxy-3-methoxybenzoic acid in bulk drug substances or simple formulations.
-
Instrumentation: HPLC system with a UV/Vis Detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm.[4]
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting gradient could be 10-40% acetonitrile over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Determined by UV scan of a standard solution (typically around 254 nm or 297 nm for hydroxybenzoic acids).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of 2-hydroxy-3-methoxybenzoic acid in the mobile phase. Serially dilute to prepare working standards for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
2. LC-MS/MS Method for Bioanalysis
This highly sensitive and selective method is ideal for determining 2-hydroxy-3-methoxybenzoic acid in complex biological matrices.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI negative.[2]
-
MRM Transition: The precursor to product ion transition would need to be optimized by infusing a standard solution of 2-hydroxy-3-methoxybenzoic acid.
-
Sample Preparation (Plasma): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to the plasma sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationships of the validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to o-Vanillic Acid and Isovanillic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Vanillic acid and isovanillic acid, isomers of the more commonly studied vanillic acid, are phenolic compounds that have garnered increasing interest in the scientific community for their diverse biological activities. Although structurally similar, the differential positioning of their hydroxyl and methoxy groups on the benzene ring results in distinct pharmacological profiles. This guide provides an objective comparison of their performance in various biological systems, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Overview of Biological Activities
Initial studies suggest that the structural differences between o-vanillic acid and isovanillic acid lead to variances in their biological effects. Notably, o-vanillic acid has been identified as a potent cytotoxic agent with weaker antioxidant properties, whereas isovanillic acid demonstrates a broader range of therapeutic effects, including anti-inflammatory and neuroprotective activities.[1]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of o-vanillic acid and isovanillic acid.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value (μg/mL) | Reference |
| o-Vanillic Acid | DPPH Radical Scavenging | > 1000 | |
| ABTS Radical Scavenging | 16.5 ± 0.5 | ||
| OH Radical Inhibition | ~175 | ||
| Isovanillic Acid | DPPH Radical Scavenging | 10.2 ± 0.3 | |
| ABTS Radical Scavenging | 5.8 ± 0.2 | ||
| OH Radical Inhibition | ~125 |
IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| o-Vanillic Acid | HepG2 (Human Liver Cancer) | Shows cytotoxic activity | |
| Isovanillic Acid | HepG2 (Human Liver Cancer) | No significant cytotoxic activity |
Note: A direct quantitative comparison of IC50 values for cytotoxicity across multiple identical cell lines is limited in the current literature. The available data suggests o-vanillic acid is more cytotoxic than isovanillic acid, particularly against the HepG2 cell line.[1]
Signaling Pathways and Mechanisms of Action
Both o-vanillic acid and isovanillic acid have been implicated in the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in inflammation.
o-Vanillic Acid: Anti-Inflammatory and Cytotoxic Mechanisms
o-Vanillic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, o-vanillic acid has been shown to decrease the expression and production of inflammatory mediators by reducing NF-κB activation.[3]
The cytotoxic mechanism of o-vanillic acid is an area of ongoing research, but its higher reactivity compared to its isomers may contribute to its cell-damaging effects.[1]
Isovanillic Acid: Anti-Inflammatory and Neuroprotective Mechanisms
Isovanillic acid has demonstrated both anti-inflammatory and neuroprotective properties, which are also linked to the inhibition of the NF-κB and MAPK signaling pathways.[4] Its ability to scavenge free radicals and reduce oxidative stress contributes to its neuroprotective effects.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.
Workflow:
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds (o-vanillic acid and isovanillic acid) and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare stock solutions, which are then serially diluted.
-
Reaction: Equal volumes of the DPPH solution and each sample concentration are mixed in a test tube or microplate well. A control is prepared by mixing the DPPH solution with methanol.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Procedure:
-
Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of o-vanillic acid or isovanillic acid. A control group receives only the vehicle.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for another 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Conclusion
The available data indicates that o-vanillic acid and isovanillic acid possess distinct and interesting biological profiles. o-Vanillic acid emerges as a promising cytotoxic agent, particularly against liver cancer cells, though its antioxidant capacity is limited. Conversely, isovanillic acid displays a more favorable therapeutic profile with notable antioxidant, anti-inflammatory, and neuroprotective effects, mediated through the NF-κB and MAPK signaling pathways.
Further research is warranted to fully elucidate the cytotoxic mechanisms of o-vanillic acid and to conduct direct comparative studies of the isomers across a wider range of cancer cell lines to establish comprehensive IC50 values. A deeper understanding of their specific interactions within signaling pathways will be crucial for the development of these compounds as potential therapeutic agents. This guide provides a foundational comparison to aid researchers in these future investigations.
References
- 1. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 3-Hydroxy-2-methoxybenzoic acid derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-methoxybenzoic Acid Derivatives
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. The biological effects of these molecules are intricately linked to the nature, number, and position of substituents on the benzene ring. This guide focuses on the structure-activity relationship (SAR) of this compound derivatives, a less-explored but promising chemical scaffold.
Direct and comprehensive SAR studies on this specific compound are not abundant in publicly available literature. Therefore, this guide adopts a comparative and inferential approach. By analyzing the biological activities of its structural isomers and the parent 3-hydroxybenzoic acid scaffold, we can elucidate the key structural features governing bioactivity. This analysis aims to provide a predictive framework for the rational design of novel, potent, and selective therapeutic agents based on the this compound core.
Core Scaffold Analysis and Key Bioactivities
The this compound molecule possesses three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a methoxy group. The interplay of these groups, particularly their positioning at C1, C2, and C3, dictates the molecule's electronic and steric properties, influencing its interaction with biological targets. Based on preliminary data and the activities of related compounds, the primary biological activities of interest for this scaffold and its derivatives include antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]
dot digraph "SAR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Design & Synthesis"; bgcolor="#F1F3F4"; "Lead" [label="Lead Compound\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; "Synthesis" [label="Synthesize Derivatives\n(Modify -OH, -OCH3, -COOH)"]; "Lead" -> "Synthesis"; }
subgraph "cluster_1" { label = "Screening & Evaluation"; bgcolor="#F1F3F4"; "BioAssay" [label="Biological Assays\n(Antimicrobial, Antioxidant, etc.)"]; "Data" [label="Collect Activity Data\n(IC50, MIC)"]; "BioAssay" -> "Data"; }
subgraph "cluster_2" { label = "Analysis & Optimization"; bgcolor="#F1F3F4"; "SAR" [label="Establish SAR"]; "Optimization" [label="Optimize Lead\n(New Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "SAR" -> "Optimization"; }
"Synthesis" -> "BioAssay" [label="Test Compounds"]; "Data" -> "SAR" [label="Analyze Results"]; "Optimization" -> "Synthesis" [label="Iterative Improvement", style=dashed]; } Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Comparative Structure-Activity Relationship Analysis
Antimicrobial Activity
The antimicrobial potential of hydroxybenzoic acid derivatives is significantly influenced by the substitution pattern, which affects properties like lipophilicity and the ability to disrupt microbial membranes or inhibit key enzymes.[4]
Key Insights from Analogs:
-
Parent Scaffold (3-Hydroxybenzoic Acid): Derivatives of 3-hydroxybenzoic acid have demonstrated potential as antibacterial agents. A study involving the synthesis of novel ester and hybrid derivatives showed that the base molecule, 3-hydroxy methyl benzoate, and its subsequent derivatives were active against both Gram-positive and Gram-negative bacteria.[1] This suggests that modifications, particularly at the carboxyl group (esterification), are a viable strategy for developing antimicrobial compounds from this family.
-
Positional Isomers: While direct comparative data is sparse, studies on phenolic acids show that their efficacy is tied to their structure.[4] For instance, the higher lipophilicity of certain derivatives can facilitate better penetration into bacterial cell membranes.[4]
-
General Trends: Phenolic acids are known to exhibit potent antibacterial activity against a wide range of pathogens, including multidrug-resistant strains.[4]
Comparative Data on Antimicrobial Activity
| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC) | Key Structural Feature | Reference |
| 3-Hydroxy methyl benzoate derivatives | Gram +ve and Gram -ve | Active (Qualitative) | Esterification of carboxyl group | [1] |
| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | K. pneumoniae | 14–16 µg/mL | Varied substitutions on phenyl ring | [5] |
| Phenolic Acids (General) | Multidrug-resistant bacteria | ≤10 μg/mL | Carboxylic acid on a phenol ring | [4] |
Hypothesized SAR for this compound: Based on the available data, esterification or amidation of the carboxylic acid group could enhance antimicrobial activity by increasing lipophilicity, thereby improving cell membrane penetration. The hydroxyl and methoxy groups at positions 2 and 3 may influence activity through hydrogen bonding interactions with target enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and to reduce the production of inflammatory mediators such as nitric oxide (NO) and cytokines.[2][6]
Key Insights from Analogs:
-
This compound (3HMB): This specific compound has been shown to inhibit tumor necrosis factor-α (TNF-α) production, a key pro-inflammatory cytokine.[3]
-
2-Hydroxy-4-methoxybenzoic acid (HMBA): An isomer of our target compound, HMBA, has demonstrated significant hepatoprotective effects in rats by reducing inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This highlights the potent anti-inflammatory potential of the hydroxymethoxybenzoic acid scaffold.
-
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid): This well-studied isomer exerts potent anti-inflammatory effects by suppressing key inflammatory pathways, including the inhibition of NF-κB, a critical transcription factor for inflammatory gene expression.[2]
dot digraph "Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Inflammatory_Stimulus" [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NFkB_Activation" [label="NF-κB Activation"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression"]; "Cytokines" [label="Cytokines\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Enzymes" [label="Enzymes\n(COX-2, iNOS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Benzoic_Acid" [label="Hydroxybenzoic Acid\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inflammatory_Stimulus" -> "NFkB_Activation"; "NFkB_Activation" -> "Gene_Expression"; "Gene_Expression" -> "Cytokines"; "Gene_Expression" -> "Enzymes"; "Benzoic_Acid" -> "NFkB_Activation" [label="Inhibition", color="#34A853", style=bold, fontcolor="#34A853"]; } Caption: Inhibition of the NF-κB inflammatory pathway by hydroxybenzoic acids.
Hypothesized SAR for this compound: The anti-inflammatory activity appears strongly linked to the hydroxyl and methoxy substitutions. The relative positions of these groups influence the molecule's ability to interact with pathways like NF-κB. For the 3-hydroxy-2-methoxy arrangement, the proximity of the three functional groups on adjacent carbons (C1, C2, C3) could create a unique binding profile. Modifications that enhance the molecule's ability to donate hydrogen atoms or chelate metal ions involved in enzymatic processes could boost anti-inflammatory potency.
Antioxidant Activity
The antioxidant capacity of phenolic compounds stems from their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).[2][7]
Key Insights from Analogs:
-
Vicinal Hydroxyl Groups: The presence of adjacent hydroxyl groups (a catechol moiety), as seen in 2,3-dihydroxybenzoic acid, is a major contributor to high antioxidant activity. This arrangement enhances the stability of the resulting phenoxyl radical.[7][8]
-
Influence of Methoxy Group: An electron-donating methoxy group generally increases the electron density of the aromatic ring, enhancing radical scavenging capacity.[7] However, its position is critical. In isomers like vanillic acid (4-hydroxy-3-methoxy), the methoxy group contributes positively to this activity.[2]
-
o-Vanillic Acid (2-Hydroxy-3-methoxybenzoic acid): Studies have shown that o-vanillic acid, an isomer of our target compound, is a weak antioxidant but an effective cytotoxic compound, indicating that subtle positional changes dramatically alter biological function.[9]
Comparative Data on Antioxidant Activity
| Compound | Key Structural Feature | Relative Antioxidant Activity | Reference |
| 2,3-Dihydroxybenzoic acid | Vicinal hydroxyls (catechol) | High | [7][8] |
| 3,4-Dihydroxybenzoic acid | Vicinal hydroxyls (catechol) | High | [8] |
| 2,5-Dihydroxybenzoic acid | Hydroxyls para and meta | High | [8] |
| Vanillic Acid | 4-OH, 3-OCH3 | Notable | [2] |
| o-Vanillic Acid (Isomer) | 2-OH, 3-OCH3 | Weak | [9] |
Hypothesized SAR for this compound: The antioxidant potential of the 3-hydroxy-2-methoxy scaffold is likely to be moderate. It lacks the highly potent catechol moiety. The single hydroxyl group at C3 is the primary site for radical scavenging. The adjacent methoxy group at C2 may provide some electronic stabilization to the resulting radical, but it could also introduce steric hindrance. Compared to its isomer o-vanillic acid, which is a weak antioxidant, its activity may be similar. To enhance antioxidant activity, introducing a second hydroxyl group, particularly at the C4 position to create a catechol-like structure, would be a primary strategy.
Experimental Protocols
To ensure trustworthiness and provide a practical framework for validating the hypotheses discussed, the following are detailed protocols for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Prepare a suspension of the target bacterium (e.g., S. aureus) in a growth medium (e.g., Mueller-Hinton Broth) and adjust it to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well.
-
Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A control containing methanol instead of the test compound is used as a reference.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[8]
Conclusion and Future Directions
While the structure-activity relationship of this compound itself is not yet deeply characterized, a comparative analysis of its isomers and parent structures provides a strong foundation for future research. The existing evidence suggests this scaffold possesses promising anti-inflammatory and potential antimicrobial properties.
-
Key SAR Inferences: The anti-inflammatory and antioxidant activities are highly sensitive to the positioning of hydroxyl and methoxy groups. For antimicrobial activity, derivatization of the carboxylic acid appears to be a promising strategy.
-
Future Research: A systematic study involving the synthesis of derivatives with modifications at all three functional groups is necessary. Key strategies should include:
-
Introducing a second hydroxyl group to create a catechol moiety for enhanced antioxidant activity.
-
Synthesizing a series of esters and amides to modulate lipophilicity and improve antimicrobial potency.
-
Exploring the impact of different alkyl or aryl substitutions on the methoxy and hydroxyl groups to fine-tune activity and selectivity.
-
This guide provides the logical and experimental framework to unlock the therapeutic potential of this intriguing class of compounds.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Hydroxy-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of 2-hydroxy-3-methoxybenzoic acid, also known as o-vanillic acid. While research has illuminated its potential in treating allergic and inflammatory conditions, this document aims to present a broader overview of its biological activities, including antioxidant and anticancer properties, by drawing on available experimental data for the compound and its structural analogs.
Summary of Biological Efficacy
The following tables summarize the available quantitative data for the biological activities of 2-hydroxy-3-methoxybenzoic acid and related compounds. It is important to note that direct comparative studies for all activities under identical conditions are limited. Data from different studies should be compared with caution.
Anti-inflammatory and Anti-allergic Activity
| Assay Type | Model System | Key Findings for 2-Hydroxy-3-methoxybenzoic acid | Reference |
| In-Vitro | IgE-sensitized RBL-2H3 mast cells | Dose-dependently inhibited degranulation, reduced intracellular calcium levels, and suppressed TNF-α and IL-4 expression. | [1] |
| In-Vivo | Mouse model of passive cutaneous anaphylaxis | Oral administration attenuated IgE-mediated cutaneous allergic reactions. | [1] |
| In-Vivo | Carrageenan-induced paw edema in rats | A well-established model for evaluating anti-inflammatory drugs.[2][3][4][5][6] | Protocol |
Antioxidant Activity
Direct quantitative in-vitro antioxidant data for 2-hydroxy-3-methoxybenzoic acid is limited in the reviewed literature. The following data for a structurally similar compound, 2,3-dihydroxybenzoic acid, provides context on its potential radical scavenging activity.
| Compound | DPPH IC50 (µM) | ABTS (% Inhibition at 50 µM) | Reference |
| 2,3-dihydroxybenzoic acid | 60.83 | 86.40% | [7] |
Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Diosgenin | HeLa | 16.3 ± 0.26 | [8] |
| Yamogenin | HeLa | 16.5 ± 0.59 | [8] |
| Diosgenin | SKOV-3 | 19.3 ± 0.97 | [8] |
| Yamogenin | SKOV-3 | 16.7 ± 0.08 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In-Vitro Anti-allergic Assay: Mast Cell Degranulation
Objective: To evaluate the effect of 2-hydroxy-3-methoxybenzoic acid on the degranulation of mast cells in response to an allergen.
Cell Line: Rat basophilic leukemia (RBL-2H3) cells.
Protocol:
-
Seed RBL-2H3 cells in a 24-well plate and incubate overnight.
-
Sensitize the cells with anti-dinitrophenyl (DNP) IgE antibody for 24 hours.
-
Wash the cells to remove unbound IgE and then pre-treat with various concentrations of 2-hydroxy-3-methoxybenzoic acid for 1 hour.
-
Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
Measure the release of β-hexosaminidase, a marker of degranulation, in the supernatant using a colorimetric assay.
-
Calculate the percentage of inhibition of degranulation compared to the untreated control.
In-Vivo Anti-allergic Assay: Passive Cutaneous Anaphylaxis (PCA)
Objective: To assess the ability of 2-hydroxy-3-methoxybenzoic acid to inhibit IgE-mediated allergic reactions in the skin.
Animal Model: BALB/c mice.
Protocol:
-
Inject anti-DNP IgE monoclonal antibodies intradermally into the ears of the mice to sensitize the tissue mast cells.[9]
-
After 24 hours, administer 2-hydroxy-3-methoxybenzoic acid orally to the test group of mice.[9]
-
One hour after treatment, intravenously inject a mixture of the antigen (DNP-HSA) and Evans blue dye.[9][10] The dye allows for the visualization and quantification of vascular permeability changes resulting from the allergic reaction.[10]
-
After a defined period (e.g., 30 minutes), euthanize the mice and excise the ear tissue.
-
Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).[10]
-
Quantify the amount of extravasated dye by measuring the absorbance of the extract with a spectrophotometer.[10]
-
The reduction in dye extravasation in the treated group compared to the control group indicates the inhibition of the allergic reaction.
In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animal Model: Wistar rats or BALB/c mice.[4]
Protocol:
-
Administer the test compound (2-hydroxy-3-methoxybenzoic acid) to the animals, typically orally or intraperitoneally.[3]
-
After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[2][3][5]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[2][3]
-
The increase in paw volume is an indicator of the inflammatory response.
-
Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
In-Vitro Antioxidant Assay: DPPH Radical Scavenging
Objective: To measure the ability of a compound to act as a free radical scavenger.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[11][12]
-
In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.[11]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[11]
-
The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11][12]
In-Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Seed cancer cells (e.g., HeLa, SKOV-3) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[8]
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution, which is proportional to the number of viable cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in the anti-allergic action of 2-hydroxy-3-methoxybenzoic acid and a general workflow for its efficacy evaluation.
Caption: Inhibition of the FcεRI signaling pathway by 2-hydroxy-3-methoxybenzoic acid in mast cells.
References
- 1. criver.com [criver.com]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 10. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Inter-Laboratory Cross-Validation of o-Vanillic Acid Quantification
Introduction: The Imperative for Reproducible o-Vanillic Acid Data
This guide provides a comprehensive framework for designing and executing a robust inter-laboratory cross-validation for the quantification of o-vanillic acid in biological matrices, such as human plasma. We will move beyond a simple checklist of steps to explore the scientific rationale behind protocol design, data analysis, and the establishment of acceptance criteria, grounded in regulatory expectations.[1] This document is intended for researchers, bioanalytical scientists, and drug development professionals tasked with ensuring the seamless transfer and consistent performance of bioanalytical methods.
Pillar 1: Selecting and Understanding the Analytical Methodology
The choice of analytical technique is the foundation of any quantification method. For o-vanillic acid, a small polar molecule, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard, offering superior sensitivity and selectivity compared to older HPLC-UV methods.[2][3]
Why LC-MS/MS? A Mechanistic View
-
Selectivity: Tandem mass spectrometry allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion (the ionized o-vanillic acid molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process (Q1/Q3) provides exceptional selectivity, minimizing interference from complex biological matrix components.
-
Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL range, which is often necessary for pharmacokinetic studies.[3][4]
-
The Isomer Challenge: A critical consideration for o-vanillic acid is its structural similarity to its isomers, meta-vanillic acid (m-vanillic acid) and para-vanillic acid (vanillic acid). These isomers can have identical masses, making them indistinguishable by MS alone. Therefore, chromatographic separation is not just beneficial; it is essential for specificity. The method's ability to resolve these isomers must be validated.[5]
Chromatographic Strategy: Taming the Isomers
The key to separating vanillic acid isomers lies in exploiting the subtle differences in their acidity and interaction with the stationary phase. Operating the mobile phase at a controlled, slightly acidic pH (e.g., pH 3-5 using formic acid) can suppress the ionization of the carboxylic acid group to varying degrees among the isomers, altering their polarity and retention on a C18 column.[5] This ensures that the peak integrated and quantified is unequivocally o-vanillic acid.
Pillar 2: Designing the Cross-Validation Study
The successful transfer of an analytical method from an originating laboratory (OL) to a receiving laboratory (RL) is a formal process designed to qualify the RL.[1] The choice of strategy depends on the complexity of the method and the experience of the receiving lab.
Choosing the Right Approach
-
Comparative Testing (Most Common): Both the OL and RL analyze the same set of homogeneous samples. The results are then statistically compared against predefined acceptance criteria. This is the focus of our guide.
-
Co-validation: The RL participates in the initial validation of the method alongside the OL. This is suitable for new methods being deployed to multiple sites simultaneously.
-
Revalidation (Partial or Full): The RL performs a subset or all of the original validation experiments. This is necessary if there are significant differences in equipment between labs.
-
Transfer Waiver: Can be justified if the RL is already familiar with the method, the method is a simple compendial procedure, or the instrumentation is identical. This is rare for complex LC-MS/MS bioanalytical methods.
The overall workflow for a comparative testing approach is outlined below.
Caption: Workflow for a comparative inter-laboratory method transfer.
Pillar 3: A Self-Validating Experimental Protocol
This section provides a detailed, field-proven protocol for the quantification of o-vanillic acid in human plasma. The causality behind each step is explained to empower the scientist to troubleshoot and adapt the method logically.
Protocol: LC-MS/MS Quantification of o-Vanillic Acid in Human Plasma
1. Materials and Reagents
-
o-Vanillic acid reference standard (>99% purity)
-
o-Vanillic acid-d3 (or other stable isotope-labeled) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA anticoagulant)
2. Preparation of Standards and Quality Controls (QCs)
-
Rationale: Preparing independent stock solutions for calibration standards (CS) and quality controls (QCs) is a core tenet of method validation. It ensures that the accuracy of the QCs is not biased by a potential error in the primary stock used for the calibration curve.
-
Procedure:
-
Prepare separate primary stock solutions of o-vanillic acid and the IS in methanol (e.g., 1 mg/mL).
-
Prepare two independent secondary stock solutions of o-vanillic acid from the primary stock. Use one for the calibration curve and the other for QCs.
-
Spike control human plasma with the appropriate working solutions to create a calibration curve (8 levels, e.g., 2-1000 ng/mL) and at least four levels of QCs:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC
-
-
3. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a fast and effective method to remove the majority of proteins from plasma, which can foul the LC column and MS ion source. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like o-vanillic acid in solution.[2] The internal standard is added at this stage to compensate for variability in extraction recovery and potential matrix effects.
-
Procedure:
-
Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. LC-MS/MS Parameters
-
Rationale: The parameters below are a typical starting point based on methods for similar phenolic acids.[2][5] The key is the acidic mobile phase for isomer separation and negative ion mode for efficient ionization of the carboxylic acid group.
-
LC Parameters:
-
Column: C18 reverse-phase, e.g., Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical - must be optimized empirically):
-
o-Vanillic Acid: Q1: 167.0 m/z -> Q3: 123.0 m/z (loss of CO2)
-
o-Vanillic Acid-d3 (IS): Q1: 170.0 m/z -> Q3: 126.0 m/z
-
-
Key Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Pillar 4: Data Analysis and Acceptance Criteria
Trustworthy data is built on pre-defined, objective acceptance criteria grounded in regulatory guidance.[6][7] For a comparative cross-validation, both labs will analyze the same set of QCs and a minimum of 20 incurred study samples.
Data Presentation and Comparison
The results should be summarized in clear tables, allowing for a direct comparison of the concentrations measured by the Originating Lab (OL) and the Receiving Lab (RL).
Table 1: Comparison of Quality Control (QC) Sample Results
| QC Level | Lab | N | Mean Conc. (ng/mL) | Accuracy (% Nominal) | Precision (%CV) |
|---|---|---|---|---|---|
| Low QC | OL | 6 | 15.5 | 103.3% | 4.5% |
| (15 ng/mL) | RL | 6 | 14.9 | 99.3% | 5.1% |
| Mid QC | OL | 6 | 151.2 | 100.8% | 3.1% |
| (150 ng/mL) | RL | 6 | 154.5 | 103.0% | 2.8% |
| High QC | OL | 6 | 765.0 | 102.0% | 2.5% |
| (750 ng/mL) | RL | 6 | 748.5 | 99.8% | 3.3% |
Table 2: Comparison of Incurred Study Sample Results
| Sample ID | OL Conc. (ng/mL) | RL Conc. (ng/mL) | % Difference* |
|---|---|---|---|
| SUBJ-001-01 | 45.2 | 47.1 | 4.1% |
| SUBJ-001-02 | 123.8 | 118.9 | -4.1% |
| SUBJ-002-01 | 88.4 | 95.2 | 7.4% |
| SUBJ-002-02 | 254.1 | 260.3 | 2.4% |
| ... | ... | ... | ... |
*Calculated as: ((RL - OL) / Mean(RL, OL)) * 100
Mandatory Acceptance Criteria
The acceptance criteria for the cross-validation should be defined in the protocol before the study begins. These are based on the FDA and ICH M10 Bioanalytical Method Validation guidelines.[6][7]
Table 3: Acceptance Criteria for Inter-Laboratory Cross-Validation
| Parameter | Samples | Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | QC Samples | The mean concentration at each level must be within ±15% of the nominal value. | [7][8] |
| Precision | QC Samples | The coefficient of variation (%CV) must not exceed 15% at each level. | [7][8] |
| Incurred Sample Comparison | Study Samples | At least 67% (2/3) of the samples must have a % Difference between the two labs of within ±20% . |[9] |
Statistical Evaluation: Beyond Simple Comparison
While the above criteria are standard, a more statistically rigorous approach is to perform equivalence testing.[10] This method tests the hypothesis that the difference between the two labs is practically insignificant (i.e., falls within a predefined equivalence margin), which is a more powerful confirmation of agreement than simply failing to find a significant difference with a t-test.
References
- 1. contractpharma.com [contractpharma.com]
- 2. A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the mechanism of action for 3-Hydroxy-2-methoxybenzoic acid
An In-Depth Guide to Elucidating the Mechanism of Action for 3-Hydroxy-2-methoxybenzoic Acid
This guide provides a comprehensive, multi-pronged strategy for the definitive confirmation of the mechanism of action (MoA) for this compound. As a phenolic compound, its bioactivity is likely rooted in the modulation of key cellular signaling pathways, potentially through direct enzyme inhibition or interaction with other protein targets. Preliminary data suggests it may inhibit the production of tumor necrosis factor-alpha (TNF-α), pointing towards an anti-inflammatory MoA[1]. This document outlines an integrated experimental workflow, moving from unbiased target discovery to in vivo validation, designed for researchers in drug development and chemical biology.
The Strategic Framework: A Phased Approach to MoA Confirmation
A robust MoA elucidation requires a logical progression from broad, unbiased screening to highly specific, hypothesis-driven validation. We advocate for a four-phased approach that systematically narrows down the possibilities and builds a cohesive, evidence-based narrative for the compound's biological function.
Figure 1: High-level experimental workflow for MoA confirmation.
Phase 1: Target Identification - Casting a Wide Net
The first critical step is to identify the direct molecular target(s) of this compound without preconceived bias. Two powerful and complementary techniques are recommended: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics (Kinobeads).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses drug-target interaction in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[2][3]. This allows for the confirmation of target engagement within intact cells or cell lysates[4][5].
Figure 2: General workflow for a CETSA experiment.
Chemical Proteomics (Kinobeads)
Chemical proteomics provides a powerful method for identifying the protein interaction landscape of a small molecule. The Kinobeads technology utilizes beads coated with broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome and other ATP-binding proteins from a lysate[6][7]. By pre-incubating the lysate with a free compound (the "competitor"), one can identify its targets by observing which proteins no longer bind to the beads, as quantified by mass spectrometry[8][9].
Comparison of Target Identification Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization of the target protein[10]. | Competitive affinity chromatography with immobilized ligands[6]. |
| Environment | Intact cells, cell lysates, or tissues[4]. | Cell or tissue lysates[8]. |
| Throughput | Can be adapted to a 96-well format for screening[5]. | High-throughput due to mass spectrometry-based readout[8]. |
| Requirement | Requires a specific antibody for the suspected target protein. | Unbiased; does not require prior knowledge of the target. |
| Output | Confirmation of physical binding to a specific target in a cellular context. | A list of potential binding partners (primarily kinases and ATP-binding proteins) and their relative affinities[11]. |
| Best For | Validating a hypothesized target or screening a small number of candidates. | Unbiased, large-scale discovery of novel protein targets. |
Phase 2: In Vitro Validation - Quantifying the Interaction
Once a putative target enzyme is identified (e.g., a specific kinase or cyclooxygenase), the next step is to validate and quantify this interaction using a purified, cell-free system. In vitro enzyme inhibition assays are the gold standard for this purpose[12][13].
Experimental Protocol: Enzyme Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target enzyme.
-
Reagent Preparation : Prepare a reaction buffer at the optimal pH for the target enzyme. Dissolve the purified enzyme, substrate, and this compound in the appropriate solvents[14].
-
Enzyme Dilution : Dilute the enzyme to a concentration that produces a linear reaction rate over the desired time course[15].
-
Pre-incubation : In a 96-well plate, add the enzyme and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a vehicle control (no inhibitor). Allow this mixture to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation : Start the enzymatic reaction by adding the substrate to all wells[14].
-
Signal Monitoring : Measure the formation of product over time using an appropriate detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[16].
Further experiments, such as varying the substrate concentration, can be performed to determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive)[16].
Phase 3: Cellular Pathway Analysis - Mapping the Downstream Effects
Confirming that the compound engages its target is crucial, but understanding the downstream consequences of this engagement within the cell is equally important. Given the preliminary data suggesting an effect on TNF-α, a key inflammatory signaling pathway to investigate is the Nuclear Factor-kappa B (NF-κB) pathway. Western blotting is a robust and widely used technique for this analysis[17].
Figure 3: The NF-κB signaling pathway, a potential target for modulation.
Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment : Culture appropriate cells (e.g., macrophages like RAW 264.7) to ~80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours[18].
-
Stimulation : Induce inflammation by treating the cells with an agonist like TNF-α or lipopolysaccharide (LPS) for a short period (e.g., 15-30 minutes).
-
Sample Preparation : Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE : Denature equal amounts of protein from each sample (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[17].
-
Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH). Follow this with incubation using an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative changes in protein phosphorylation[18].
A successful inhibition of the NF-κB pathway by this compound would be indicated by a dose-dependent decrease in the phosphorylation of IκBα and p65 compared to the stimulated control.
Phase 4: In Vivo Confirmation - Assessing Physiological Relevance
The final and most critical phase is to confirm that the proposed mechanism of action translates to a physiological effect in a living organism. Given the anti-inflammatory hypothesis, an acute inflammation model is an appropriate choice[19].
Experimental Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for evaluating the efficacy of acute anti-inflammatory drugs[20].
Experimental Protocol: In Vivo Anti-Inflammatory Assay
-
Animal Acclimatization : Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions[21].
-
Grouping and Dosing : Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.). Administer the respective treatments orally one hour before the inflammatory insult[22].
-
-
Induction of Inflammation : Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal[20].
-
Measurement of Edema : Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.
-
Mechanism Confirmation (Optional) : At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for biochemical analysis (e.g., measuring levels of inflammatory mediators like TNF-α and IL-6, or performing Western blots to confirm NF-κB pathway inhibition in the tissue).
Conclusion
This guide presents a systematic and rigorous framework for confirming the mechanism of action of this compound. By progressing from unbiased target identification through in vitro validation, cellular pathway analysis, and culminating in in vivo efficacy studies, researchers can build a comprehensive and defensible model of the compound's biological activity. This integrated approach not only enhances the scientific understanding of the molecule but is also essential for its potential development as a therapeutic agent.
References
- 1. This compound | 2169-28-0 | FH36366 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpras.com [ijpras.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-methoxybenzoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-methoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Safety Data
Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. This information is summarized from Safety Data Sheets (SDS) and classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code | Precautionary Statement | P-Code |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[1][2][3][4][5][6] | H318/H319 | Wear eye protection/face protection.[2][3] | P280 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | H315 | Wash skin thoroughly after handling.[2] Wear protective gloves.[2][3] | P264, P280 |
| STOT - Single Exposure | May cause respiratory irritation.[1][2][3][4][6] | H335 | Avoid breathing dust.[1][2] Use only outdoors or in a well-ventilated area.[2] | P261, P271 |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | H302 | Do not eat, drink or smoke when using this product.[2] Rinse mouth.[2] | P270, P330 |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to mitigate exposure risks.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or glasses that meet ANSI Z.87.1 standards are required. A face shield should be worn if there is a risk of dust generation.[7][8] |
| Skin Protection | A lab coat must be worn and fully buttoned.[7] Chemical-resistant gloves (e.g., disposable nitrile gloves) are mandatory and should be inspected before use.[7][9][10] |
| Respiratory Protection | All handling should occur in a well-ventilated area or a certified chemical fume hood to prevent dust inhalation.[7] If ventilation is insufficient, a NIOSH-approved respirator is required.[7][8] |
| Footwear | Fully enclosed shoes are mandatory.[7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the disposal of this compound. The overriding principle is that a disposal plan should be in place before any laboratory activity begins.[11]
Step 1: Waste Identification and Characterization
-
All waste chemicals, including this compound, should initially be treated as hazardous unless confirmed otherwise by institutional environmental health and safety (EHS) personnel.[12]
-
Consult the Safety Data Sheet (SDS) and local regulations to determine if the chemical is classified as hazardous waste. Given its hazard statements, it is likely to be managed as such.
Step 2: Segregation and Containerization
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[11]
-
Collect solid waste in a container that is in good condition, compatible with the chemical, and can be securely closed. The original container is often the best choice.[11][12]
-
Ensure the container is clearly and accurately labeled as hazardous waste, identifying the contents as "this compound".[11][13]
Step 3: Storage
-
Store the sealed waste container in a designated, secure hazardous waste storage area within the laboratory.[13]
-
This area should be well-ventilated and away from incompatible materials.[13]
-
Follow institutional limits on the amount of waste that can be accumulated and the maximum storage time (e.g., typically up to 90 days).[13][14]
Step 4: Final Disposal
-
The standard and required method for disposal is to transfer the waste to a licensed or approved waste disposal facility.[2][4][5]
-
Contact your institution's EHS department or a contracted hazardous waste hauler to schedule a pickup.[12][14]
-
Do not dispose of solid this compound in the regular trash or down the drain.[11][12][15] Custodial personnel are not trained to handle chemical waste.[16]
Step 5: Empty Container Disposal
-
A container that held this compound can be disposed of as regular trash only after it has been fully emptied, with as little residue as possible remaining.[12]
-
All chemical labels must be defaced or removed to prevent confusion.[12][16]
-
If the chemical is deemed an acute hazardous waste by local regulations, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[12][17]
References
- 1. lobachemie.com [lobachemie.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. acs.org [acs.org]
- 16. sfasu.edu [sfasu.edu]
- 17. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 3-Hydroxy-2-methoxybenzoic acid
Essential Safety and Handling Guide for 3-Hydroxy-2-methoxybenzoic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. The following procedural guidance is based on established safety data for similar chemical compounds.
Hazard Identification
This compound and structurally similar compounds are known to pose the following hazards:
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Inspect gloves for any signs of wear or perforation before each use.[4] Change gloves regularly, with recommendations varying from every 30 to 60 minutes.[5] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[4] For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of dust, all handling of the compound should be performed within a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator should be used.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risks and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for a similar compound is accessible.
-
Work in a designated and well-ventilated area, preferably a chemical fume hood.[3][4]
-
Confirm that an eyewash station and safety shower are readily accessible.[3][6]
-
Assemble all necessary equipment and reagents before starting to minimize movement and potential spills.
-
-
Handling:
-
Post-Handling:
First Aid Measures
In case of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing.[7] Get medical attention if irritation develops or persists.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek medical attention.[1] |
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it in accordance with local, regional, and national regulations.[4] It is recommended to use a licensed professional waste disposal service.[2][8]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
-
Empty Containers: Do not reuse empty containers; they should be disposed of as unused product.[4]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fi [fishersci.fi]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
